V-9302
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKNVAAMULVFNN-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
V-9302 Mechanism of Action in Cancer Cells: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 is a potent and selective small molecule inhibitor of the solute carrier family 1 member 5 (SLC1A5), also known as Alanine-Serine-Cysteine Transporter 2 (ASCT2). ASCT2 is the primary transporter of glutamine in many cancer cells, playing a critical role in supplying this essential amino acid for various metabolic processes that fuel rapid proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Core Mechanism of Action
This compound acts as a competitive antagonist of transmembrane glutamine flux by selectively targeting the ASCT2 transporter.[1][2] By blocking the primary route of glutamine entry into cancer cells, this compound initiates a cascade of events that ultimately lead to anti-tumor effects. The primary consequences of ASCT2 inhibition by this compound include:
-
Inhibition of Glutamine Uptake: this compound directly competes with glutamine for binding to the ASCT2 transporter, thereby preventing its uptake into the cancer cell.[1][2]
-
Metabolic Stress: The deprivation of glutamine disrupts several key metabolic pathways, including the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox homeostasis.
-
Cell Growth Arrest and Proliferation Inhibition: The lack of essential building blocks and energy derived from glutamine metabolism leads to a halt in the cell cycle and a significant reduction in cancer cell proliferation.[1]
-
Induction of Apoptosis: Sustained metabolic stress and cellular damage trigger programmed cell death, or apoptosis, in cancer cells.
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (GSH). By limiting glutamine availability, this compound treatment leads to a depletion of GSH, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.
While ASCT2 is the primary target, some studies suggest that this compound may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-cancer activity.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (µM) | Reference |
| HEK-293 | Embryonic Kidney | Glutamine Uptake | 9.6 | |
| Rat C6 | Glioblastoma | Glutamine Uptake | 9 | |
| HCT-116 | Colorectal Cancer | Cell Viability | ~9-15 | |
| HT29 | Colorectal Cancer | Cell Viability | ~9-15 | |
| DLD-1 | Colorectal Cancer | Cell Viability | ~9-15 | |
| SW480 | Colorectal Cancer | Cell Viability | ~9-15 | |
| MCF-7 | Breast Cancer | Cytotoxicity | 4.68 | |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | 19.19 | |
| 4T1 | Murine Breast Cancer | Cell Proliferation | Not specified |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Administration Route | Treatment Duration | Outcome | Reference |
| HCT-116 | Colorectal Cancer | 75 | i.p. daily | 21 days | Prevented tumor growth | |
| HT29 | Colorectal Cancer | 75 | i.p. daily | 21 days | Prevented tumor growth | |
| HCC1806 | Breast Cancer | Not specified | Not specified | 10 days | Tumor growth arrest | |
| Colo-205 | Colorectal Cancer | Not specified | Not specified | 10 days | Tumor growth arrest | |
| SNU398 | Liver Cancer | 30 (in combination) | i.p. | 20 days | Strong growth inhibition (with CB-839) | |
| MHCC97H | Liver Cancer | 30 (in combination) | i.p. | 15 days | Strong growth inhibition (with CB-839) | |
| 4T1 | Murine Breast Cancer | 75 | i.p. | 2 weeks | Slightly limited tumor growth | |
| EO771 | Murine Breast Cancer | 75 | i.p. | 2 weeks | Slightly limited tumor growth |
Signaling Pathways Affected by this compound
This compound-mediated inhibition of glutamine transport significantly impacts intracellular signaling pathways that are crucial for cancer cell growth and survival.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly glutamine, are potent activators of the mTOR complex 1 (mTORC1). By depleting intracellular glutamine, this compound leads to the inactivation of mTORC1 signaling. This is experimentally observed through the decreased phosphorylation of downstream mTORC1 effectors such as S6 ribosomal protein (pS6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
This compound inhibits mTOR signaling by blocking glutamine uptake.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Glutamine Uptake Assay
This assay measures the ability of this compound to inhibit the transport of radiolabeled glutamine into cancer cells.
Materials:
-
Cancer cell line of interest
-
24-well or 96-well cell culture plates
-
HEPES-buffered saline (HBS) or other appropriate assay buffer
-
[³H]-L-glutamine
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH, 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
On the day of the assay, wash the cells twice with pre-warmed HBS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in HBS for 10-15 minutes at 37°C.
-
Add [³H]-L-glutamine to each well to a final concentration of 1 µCi/mL and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample, determined by a BCA assay.
-
Calculate the IC50 value of this compound for glutamine uptake inhibition.
Cell Viability Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT)
-
Luminometer or spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
A generalized workflow for in vitro evaluation of this compound.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., DMSO, PEG300, Tween-80, saline mixture)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Subcutaneously inject cancer cells (typically 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pS6, cleaved caspase-3).
Logical Relationship of this compound's Mechanism of Action
The following diagram illustrates the logical flow of events following the administration of this compound to cancer cells.
Logical cascade of this compound's anti-cancer effects.
This compound represents a promising therapeutic strategy that targets the metabolic vulnerability of cancer cells by inhibiting the ASCT2-mediated transport of glutamine. Its mechanism of action is well-characterized, leading to a cascade of events that include metabolic and oxidative stress, inhibition of key growth signaling pathways, and ultimately, cancer cell death. The preclinical data strongly support its continued investigation as a potential anti-cancer agent, both as a monotherapy and in combination with other therapies. This guide provides a foundational understanding for researchers and drug development professionals working to advance this compound and similar metabolic inhibitors in oncology.
References
An In-depth Technical Guide to the Molecular Target of V-9302
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target of V-9302, a competitive small-molecule antagonist. It details the compound's mechanism of action, downstream signaling effects, and includes quantitative data and key experimental protocols relevant to its study.
Core Molecular Target: ASCT2 (SLC1A5)
The primary molecular target of this compound is the Alanine-Serine-Cysteine Transporter 2 (ASCT2) , a sodium-dependent amino acid transporter encoded by the SLC1A5 gene.[1][2] ASCT2 is the main transporter of glutamine in many cancer cells, which exhibit a heightened dependency on this amino acid for survival and proliferation.[1] this compound acts as a competitive antagonist of this transmembrane glutamine flux, selectively and potently inhibiting ASCT2-mediated uptake of glutamine and other neutral amino acids like leucine.[1]
Quantitative Data Summary
The inhibitory activity and in vivo efficacy of this compound have been quantified in numerous preclinical studies. The data below is compiled from various cell-based assays and xenograft models.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (Glutamine Uptake) | 9.6 µM | Human Embryonic Kidney (HEK-293) | [1] |
| IC₅₀ (Glutamine Uptake) | ~10 µM | Colorectal Cancer (HCT116, HT29) | |
| Effective Concentration | 25 µM | For inducing autophagy (LC3B marker) in HCC1806 cells | |
| Pgp Inhibition | 20 µM | Significant inhibition in Pgp-overexpressing mouse T-lymphoma cells |
Table 2: In Vivo Dosage and Efficacy in Xenograft Models
| Dosage | Treatment Duration | Xenograft Model | Key Outcome | Reference |
| 75 mg/kg/day | 21 days | HCT-116 (colorectal) | Prevented tumor growth | |
| 75 mg/kg/day | 21 days | HT29 (colorectal) | Prevented tumor growth | |
| 75 mg/kg (single dose) | 4 hours | Xenograft tumors | Reduced [¹⁸F]-4F-glutamine uptake by ~50% |
Mechanism of Action and Signaling Pathways
By blocking glutamine entry into cancer cells, this compound initiates a cascade of downstream events that disrupt cellular metabolism and signaling, ultimately leading to anti-tumor effects.
Primary Cellular Consequences
Pharmacological blockade of ASCT2 by this compound leads to:
-
Attenuated Cancer Cell Growth and Proliferation: Depriving cells of a key nutrient for biosynthesis hinders their ability to grow and divide.
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a critical antioxidant. This compound treatment depletes GSH, leading to an increase in oxidized glutathione (GSSG) and a subsequent rise in reactive oxygen species (ROS).
-
Induction of Cell Death: The culmination of metabolic stress and oxidative damage leads to increased apoptosis, evidenced by elevated levels of cleaved caspase-3 in treated tumors.
-
Induction of Autophagy: Cells may initiate autophagy, marked by elevated LC3B levels, as a pro-survival response to nutrient starvation.
Key Signaling Pathways Affected
A. mTOR Pathway Inhibition: Glutamine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. By inhibiting glutamine uptake, this compound leads to the deactivation of mTOR signaling, as measured by a significant decrease in the phosphorylation of its downstream effector, S6 ribosomal protein (pS6).
B. Induction of Apoptosis via Oxidative Stress: The increase in intracellular ROS following glutamine deprivation is a major driver of apoptosis. ROS can damage cellular components like proteins, lipids, and DNA, triggering programmed cell death pathways.
C. Enhancement of Antitumor Immunity: In breast cancer models, this compound-induced ROS accumulation promotes the autophagic degradation of B7H3, a T-cell coinhibitory molecule. The downregulation of B7H3 enhances the activation and granzyme B production of CD8+ T cells, thereby boosting the antitumor immune response. This suggests a dual mechanism for this compound: direct cytotoxic effects on tumor cells and indirect immune-mediated tumor suppression.
Key Experimental Protocols
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the ability of this compound to inhibit glutamine transport into cells.
-
Principle: Cells are incubated with a radiolabeled amino acid, such as [³H]-Glutamine, in the presence of varying concentrations of this compound. The amount of intracellular radioactivity is then quantified to determine the level of transport inhibition.
-
Methodology:
-
Cell Plating: Plate cells (e.g., HEK-293) in 96-well plates coated with poly-D-lysine and grow for 24 hours.
-
Inhibitor Pre-incubation: Wash cells and pre-incubate with different concentrations of this compound for a specified time.
-
Radiolabeled Substrate Addition: Add a solution containing [³H]-Glutamine to each well and incubate for a defined period (e.g., 10-15 minutes).
-
Uptake Termination: Stop the transport process by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The IC₅₀ value is calculated from the resulting dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into a vehicle control group and a this compound treatment group.
-
Drug Administration: Administer this compound (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) throughout the treatment period (e.g., 21 days).
-
Analysis: At the end of the study, excise tumors for downstream analysis, such as immunohistochemistry for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), or signaling (pS6).
-
Cell Viability / Antiproliferative Assay (MTT)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at the appropriate wavelength using a microplate reader to determine the percentage of cell viability relative to untreated controls.
-
References
V-9302: A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Novel ASCT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cell metabolism is characterized by an increased dependence on specific nutrients, presenting a unique therapeutic window. One such nutrient is the neutral amino acid glutamine, which plays a critical role in biosynthesis, cell signaling, and oxidative defense in cancer cells. The alanine-serine-cysteine transporter, type-2 (ASCT2 or SLC1A5), is the primary transporter of glutamine in many cancer types, and its elevated expression is often correlated with poor prognosis. This whitepaper provides a comprehensive technical overview of the discovery and preclinical development of V-9302, a first-in-class, competitive small molecule antagonist of ASCT2. We will delve into its mechanism of action, summarize key preclinical data, detail experimental methodologies, and visualize the associated signaling pathways.
Introduction: Targeting Cancer Metabolism
The metabolic reprogramming of cancer cells is a hallmark of malignancy. Unlike healthy cells, cancer cells exhibit a heightened demand for nutrients like glucose and glutamine to fuel rapid proliferation and withstand oxidative stress. The dependence on glutamine, in particular, has made the machinery of glutamine metabolism an attractive target for therapeutic intervention. ASCT2, a sodium-dependent solute carrier protein, is a key facilitator of glutamine uptake in cancer cells.[1] Genetic silencing of ASCT2 has demonstrated significant anti-tumor effects, validating it as a therapeutic target.[1]
This compound emerged from a novel series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as a potent and selective inhibitor of ASCT2-mediated glutamine uptake.[1][2] This document will provide an in-depth guide to the preclinical data and methodologies that have defined our understanding of this compound's anti-cancer properties.
Mechanism of Action
This compound is a competitive small molecule antagonist that selectively targets the ASCT2 transporter, thereby blocking transmembrane glutamine flux.[1] The pharmacological blockade of ASCT2 by this compound initiates a cascade of cellular events that collectively contribute to its anti-tumor efficacy. These include:
-
Inhibition of Cancer Cell Growth and Proliferation: By depriving cancer cells of a key nutrient, this compound attenuates their growth and proliferative capabilities.
-
Induction of Cell Death: The metabolic stress induced by glutamine deprivation leads to increased apoptosis, as evidenced by elevated levels of cleaved caspase 3 in treated tumors.
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking glutamine uptake, this compound depletes intracellular GSH levels and increases the levels of oxidized glutathione (GSSG) and reactive oxygen species (ROS), leading to oxidative stress.
-
Modulation of Signaling Pathways: this compound treatment leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation that is sensitive to amino acid availability. This is observed through decreased phosphorylation of S6 (pS6), a downstream effector of mTOR.
-
Induction of Autophagy: As a pro-survival response to nutrient starvation, this compound induces autophagy, indicated by an increase in the autophagy marker LC3B.
While this compound potently inhibits ASCT2, some studies suggest it may also exert effects on other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity by further disrupting amino acid homeostasis.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Cellular Effects
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | |
| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | |
| Cell Viability | Panel of 29 human cancer cell lines | Significant reduction in a subset of cell lines at 25 µM | |
| Oxidative Stress | HCC1806 | Increased GSSG and ROS, decreased GSH at 25 µM | |
| Autophagy | HCC1806 | Elevated LC3B at 25 µM |
Table 2: In Vivo Efficacy and Pharmacodynamics
| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |
| Tumor [18F]-4F-Glutamine Uptake | HCT-116 Xenograft | Single dose of 75 mg/kg | ~50% reduction in tumor uptake | |
| Tumor Growth Inhibition | HCT-116 and HT29 Xenografts | 75 mg/kg/day for 21 days | Prevented tumor growth compared to vehicle | |
| Tumor Growth Inhibition | Patient-Derived Xenograft (PDX) | Not specified | Reduction in tumor volume | |
| Biomarker Modulation (pS6) | HCT-116 and HT29 Xenografts | 75 mg/kg/day for 21 days | Significantly decreased pS6 in tumor tissue | |
| Biomarker Modulation (Cleaved Caspase 3) | HCT-116 and HT29 Xenografts | 75 mg/kg/day for 21 days | Elevated levels in tumor tissue | |
| Plasma Glutamine Levels | Healthy Mice | Single dose (4 hours) | ~50% increase | |
| Plasma Glutamine Levels | Healthy Mice | 21-day regimen | Slightly decreased | |
| Plasma Half-life | Healthy Mice | Not specified | Approximately 6 hours |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments conducted during the preclinical evaluation of this compound.
Live-Cell Glutamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glutamine into live cells.
-
Cell Seeding: Seed cells (e.g., HEK-293) in a suitable multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash the cells with a buffer and then pre-incubate with varying concentrations of this compound for a specified duration.
-
Radiolabeled Substrate Addition: Add a solution containing [3H]-Glutamine to each well and incubate for a defined period (e.g., 15 minutes).
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116, HT29) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 75 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers such as pS6 and cleaved caspase 3 via immunohistochemistry or western blotting.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in cell or tissue lysates.
-
Lysate Preparation: Prepare protein lysates from cells or tumor tissue treated with this compound or vehicle.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., pS6, total S6, cleaved caspase 3, β-actin).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits ASCT2, blocking glutamine uptake and downstream signaling.
Caption: A generalized experimental workflow for evaluating this compound's efficacy.
Conclusion and Future Directions
This compound represents a significant advancement in the field of cancer metabolism, providing a powerful tool to probe the role of glutamine in malignancy and a promising therapeutic lead. The preclinical data strongly support its mechanism of action as an ASCT2 inhibitor, leading to anti-tumor effects both in vitro and in vivo. The induction of apoptosis and oxidative stress, coupled with the inhibition of the mTOR pathway, underscores the multifaceted impact of glutamine deprivation in cancer cells.
Future research will likely focus on several key areas:
-
Clinical Development: The promising preclinical data warrant the translation of this compound or optimized analogs into clinical trials.
-
Combination Therapies: The induction of autophagy by this compound suggests that combination with autophagy inhibitors could enhance its efficacy. Additionally, combining this compound with other targeted therapies or immunotherapies may provide synergistic anti-tumor effects.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical studies.
-
Specificity and Off-Target Effects: Further investigation into the effects of this compound on other amino acid transporters will provide a more complete understanding of its pharmacological profile.
References
V-9302 and its Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
V-9302 is a potent and selective small-molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a primary transporter of glutamine in cancer cells. By competitively inhibiting glutamine uptake, this compound disrupts cancer cell metabolism, leading to a cascade of anti-tumor effects. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound impact on the tumor microenvironment (TME). The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates.
Introduction
The metabolic reprogramming of cancer cells is a well-established hallmark of cancer. Among the essential nutrients, glutamine plays a critical role in supporting rapid cell proliferation by contributing to biosynthesis, bioenergetics, and maintaining redox homeostasis. The elevated expression of ASCT2 in numerous cancers, which correlates with poor prognosis, makes it a compelling therapeutic target. This compound has emerged as a first-in-class pharmacological inhibitor of glutamine transport, demonstrating significant anti-tumor efficacy in a range of preclinical models.[1][2] This guide delves into the technical details of this compound's action, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action
This compound selectively targets and competitively inhibits the ASCT2 transporter, leading to the blockade of transmembrane glutamine influx.[3] This targeted action initiates a series of downstream cellular events that collectively contribute to its anti-tumor activity. The primary consequences of ASCT2 inhibition by this compound include:
-
Metabolic Stress: Depletion of intracellular glutamine disrupts the tricarboxylic acid (TCA) cycle, impairs nucleotide and amino acid synthesis, and compromises the production of the antioxidant glutathione (GSH).
-
Induction of Oxidative Stress: The reduction in GSH levels leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cancer cells.[1][4]
-
Cell Cycle Arrest and Apoptosis: The metabolic and oxidative stress culminates in the attenuation of cancer cell growth and proliferation, and the induction of programmed cell death (apoptosis).
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism.
-
Induction of Autophagy: As a survival response to nutrient deprivation, this compound treatment can induce autophagy.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [3H]-Glutamine Uptake | |
| C6 (rat glioma) | 9 µM | [3H]-Glutamine Uptake | ||
| Cell Viability Reduction | Panel of 29 cancer cell lines | >20% in >50% of cell lines | CellTiter-Glo (ATP-dependent) | |
| Apoptosis Induction | MCF-7 | Concentration-dependent increase | Annexin V/PI Staining | |
| BT-474 | Concentration-dependent increase | Annexin V/PI Staining |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Outcome | Reference |
| HCT-116 Xenograft | Athymic Nude | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | |
| HT29 Xenograft | Athymic Nude | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | |
| Patient-Derived Xenograft (CRC) | Athymic Nude | Not specified | Reduction in tumor volume | |
| SNU398 & MHCC97H Xenografts (in combination with CB-839) | BALB/c Nude | 30 mg/kg, i.p., 15-20 days | Strong growth inhibition | |
| TNBC Model (E0771) | C57BL/6 | 50 mg/kg/day, i.p., 5 days | Markedly reduced tumor growth |
Impact on the Tumor Microenvironment
This compound's influence extends beyond direct effects on cancer cells, significantly impacting the TME. A key aspect of this is its ability to modulate the anti-tumor immune response.
-
Enhancement of Anti-Tumor Immunity: By blocking glutamine uptake in tumor cells, this compound can alleviate the "glutamine steal" phenomenon, where cancer cells deplete glutamine in the TME, thereby impairing T cell function. This restoration of glutamine availability can enhance the activity of tumor-infiltrating lymphocytes.
-
ROS-Induced Autophagic Degradation of B7H3: this compound treatment leads to ROS accumulation, which in turn promotes the autophagic degradation of B7H3, a T-cell co-inhibitory molecule. The downregulation of B7H3 on cancer cells can enhance the cytotoxic function of CD8+ T cells.
-
Synergy with Immunotherapy: The immunomodulatory effects of this compound make it a promising candidate for combination therapy with immune checkpoint inhibitors. Studies have shown that combining this compound with anti-PD-1 antibodies can lead to enhanced anti-tumor immunity and synergistic therapeutic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
In Vitro Assays
5.1.1. Glutamine Uptake Assay
-
Principle: To measure the direct inhibitory effect of this compound on ASCT2-mediated glutamine transport using a radiolabeled substrate.
-
Protocol:
-
Seed cells (e.g., HEK-293) in a 96-well plate and grow to exponential phase.
-
Pre-incubate cells with varying concentrations of this compound for a specified duration.
-
Add a solution containing [3H]-Glutamine to each well and incubate for a defined period (e.g., 15 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration in each well.
-
Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
5.1.2. Cell Viability Assay (e.g., MTT Assay)
-
Principle: To assess the impact of this compound on cancer cell proliferation and viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
5.1.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Protocol:
-
Treat cells with this compound for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
5.1.4. Western Blot Analysis
-
Principle: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways.
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-S6, total S6, p-AKT, total AKT, LC3B, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116, HT29) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline). Administer this compound to the treatment group via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 75 mg/kg/day for 21 days). Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for biomarkers like pS6 and cleaved caspase-3, or western blotting).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
V-9302: A Technical Analysis of its Selectivity for ASCT2 over ASCT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 is a small molecule antagonist of transmembrane glutamine flux, initially developed as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is a critical transporter of glutamine and other neutral amino acids, and its upregulation in various cancers makes it a compelling therapeutic target. This technical guide provides an in-depth analysis of this compound's selectivity for ASCT2 over its closely related paralog, ASCT1 (SLC1A4), summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
A significant point of discussion in the scientific literature, which will be addressed in this guide, is the emerging evidence suggesting potential off-target effects of this compound, with some studies indicating that its primary targets may be SNAT2 (SLC38A2) and LAT1 (SLC7A5) rather than ASCT2.[4][5] This guide aims to present a balanced overview of the available data to inform researchers in their experimental design and interpretation.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the reported inhibitory potency of this compound against ASCT2 and highlight the controversy regarding its primary target.
Table 1: this compound Inhibitory Potency against ASCT2
| Target | IC50 Value | Cell Line | Reference |
| ASCT2 | 9.6 µM | HEK-293 |
Table 2: Conflicting Reports on this compound's Primary Target
| Compound | Target Transporter | Reported Inhibitory Activity | Cell System/Assay Condition | Reference |
| This compound | ASCT2 (SLC1A5) | 9.6 µM (for glutamine uptake) | HEK-293 cells | |
| This compound | ASCT2 (SLC1A5) | No inhibition observed | Recombinant expression in Xenopus laevis oocytes | |
| This compound | SNAT2 (SLC38A2) | Inhibition of activity demonstrated | 143B osteosarcoma and HCC1806 breast cancer cells; Recombinant expression in Xenopus laevis oocytes | |
| This compound | LAT1 (SLC7A5) | Potent inhibition of isoleucine uptake | 143B osteosarcoma cells; Recombinant expression in Xenopus laevis oocytes |
While a direct IC50 value for this compound against ASCT1 has not been prominently reported, qualitative evidence from Drug Affinity Responsive Target Stability (DARTS) assays suggests that this compound does not stabilize ASCT1, in contrast to its concentration-dependent stabilization of ASCT2.
Experimental Protocols
Radiolabeled Glutamine Uptake Assay
This protocol is a composite based on methods described for determining the IC50 of this compound in HEK-293 cells.
Objective: To quantify the inhibition of ASCT2-mediated glutamine uptake by this compound.
Materials:
-
HEK-293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
[³H]-L-glutamine
-
This compound
-
2-amino-2-norbornanecarboxylic acid (BCH)
-
1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Culture: Seed HEK-293 cells in 24-well plates and grow to approximately 80-90% confluency.
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with assay buffer.
-
Inhibitor Pre-incubation: Add assay buffer containing various concentrations of this compound to the wells. For ASCT2-specific uptake, include 5 mM BCH to inhibit system L transporters and adjust the assay buffer to pH 6.0.
-
Uptake Initiation: Add [³H]-L-glutamine (e.g., 500 nM) to each well and incubate for 15 minutes at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding 50 µL of 1 M NaOH to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the radiolabeled glutamine uptake assay.
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is a composite based on methods described for assessing the interaction of this compound with ASCT2 and ASCT1.
Objective: To determine if this compound binds to and stabilizes ASCT2 and/or ASCT1 against proteolytic degradation.
Materials:
-
T-REx-293 cells with tetracycline-inducible expression of ASCT2 or cell lysate containing ASCT1 (e.g., from homogenized mouse brain)
-
Lysis buffer (e.g., M-PER or a non-denaturing buffer with protease inhibitors)
-
This compound
-
Thermolysin
-
EDTA
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Primary antibodies against ASCT2 and ASCT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation:
-
For ASCT2, induce expression in T-REx-293 cells with tetracycline.
-
Harvest and lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine and normalize protein concentration.
-
-
Compound Incubation:
-
Divide the lysate into aliquots.
-
Add varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM) or vehicle (DMSO) to the aliquots.
-
Incubate for 30-45 minutes at room temperature with gentle shaking.
-
-
Protease Digestion:
-
Add thermolysin to each aliquot. The optimal protease concentration should be determined empirically to achieve partial digestion in the vehicle-treated sample.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
-
Reaction Quenching: Stop the digestion by adding EDTA to chelate Ca²⁺, which is required for thermolysin activity.
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE sample buffer to each aliquot and boil to denature proteins.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies for ASCT2 or ASCT1, followed by an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis: Compare the band intensity of ASCT2 or ASCT1 in the this compound-treated lanes to the vehicle-treated lane. Increased band intensity in the presence of this compound indicates stabilization and therefore, binding.
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Signaling Pathways and Logical Relationships
Inhibition of ASCT2-mediated glutamine transport by this compound has been shown to induce several downstream cellular effects. These are primarily linked to glutamine's roles in cellular metabolism, redox balance, and signaling.
Caption: Downstream signaling effects of ASCT2 inhibition by this compound.
Conclusion
This compound was initially characterized as a potent and selective inhibitor of ASCT2, with an IC50 of 9.6 µM for glutamine uptake in HEK-293 cells. The selectivity over its paralog, ASCT1, is supported by DARTS assays, which demonstrate that this compound stabilizes ASCT2 but not ASCT1. However, for researchers and drug development professionals, it is crucial to consider the conflicting evidence from studies using different experimental systems, such as recombinant transporters expressed in Xenopus laevis oocytes, which suggest that this compound's primary targets may be SNAT2 and LAT1, with no inhibitory effect on ASCT2.
The downstream consequences of what is putatively ASCT2 inhibition by this compound are consistent with the known roles of glutamine in cancer cell biology, including the attenuation of mTOR and MAPK signaling, increased oxidative stress, and induction of autophagy. This detailed technical guide, including the provided experimental protocols and pathway diagrams, serves as a comprehensive resource for the continued investigation of this compound and the broader field of targeting amino acid metabolism in disease. Careful experimental design, including the use of appropriate controls and orthogonal assays, is recommended to further elucidate the precise mechanism of action of this compound.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family - PMC [pmc.ncbi.nlm.nih.gov]
V-9302: A Technical Guide to a Potent ASCT2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 is a potent and selective small-molecule inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent amino acid transporter encoded by the SLC1A5 gene. ASCT2 is a primary transporter of glutamine in many cancer cells, and its overexpression is associated with increased tumor growth and poor prognosis in various malignancies. By competitively antagonizing transmembrane glutamine flux, this compound disrupts cancer cell metabolism, leading to attenuated growth, increased cell death, and oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid, is a competitive antagonist of the ASCT2 transporter.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C34H38N2O4 | [2] |
| Molecular Weight | 538.69 g/mol | [2] |
| CAS Number | 1855871-76-9 | [2] |
| Appearance | Solid | [2] |
| Solubility | DMSO: 125 mg/mL (232.05 mM) | |
| Water: < 0.1 mg/mL (insoluble) |
Biological Activity and Mechanism of Action
This compound selectively targets and potently inhibits ASCT2-mediated glutamine uptake. This inhibition of glutamine transport disrupts downstream metabolic pathways crucial for cancer cell survival and proliferation.
Quantitative Biological Data
| Parameter | Cell Line | Value | Source |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | |
| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | |
| EC50 (Cell Viability) | Colorectal Cancer Cell Lines | 9-15 µM |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of glutamine uptake by ASCT2. This leads to intracellular glutamine depletion, which in turn affects multiple downstream signaling pathways, most notably the mTORC1 pathway. Reduced intracellular glutamine levels limit the activity of mTORC1, a central regulator of cell growth and proliferation. This disruption leads to decreased protein synthesis, cell cycle arrest, and induction of apoptosis and autophagy.
References
Methodological & Application
V-9302 In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of V-9302, a potent and selective small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5). This compound competitively inhibits glutamine transport, leading to attenuated cancer cell growth, increased oxidative stress, and apoptosis in preclinical models. This document outlines detailed protocols for cell-based assays, summarizes key quantitative data, and provides visual diagrams of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a summary of the reported in vitro efficacy and experimental conditions for this compound across various cancer cell lines.
Table 1: this compound In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [1][2][3][4][5] |
| C6 | 9 µM | ||
| Cell Viability Assay | A panel of 29 cancer cell lines | 25 µM (48h) | |
| Immunofluorescence | HCC1806 | 25 µM (48h) |
Table 2: Recommended Treatment Conditions for In Vitro Assays
| Assay Type | Cell Line(s) | This compound Concentration | Incubation Time | Reference |
| Cell Viability | Various | 25 µM | 48 hours | |
| Western Blot | HCC1806, HT29 | 10-50 µM | 24-48 hours | |
| Immunofluorescence | HCC1806 | 25 µM | 48 hours | |
| Glutamine Uptake | HEK-293 | 0.1 - 100 µM | 15 minutes |
Signaling Pathway
This compound primarily targets the ASCT2 transporter, inhibiting the uptake of glutamine and other neutral amino acids. This disruption in amino acid homeostasis impacts several downstream signaling pathways, most notably the mTOR pathway, which is a central regulator of cell growth and proliferation. The inhibition of glutamine uptake leads to reduced mTORC1 activity, resulting in decreased protein synthesis and the induction of autophagy as a survival response.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological effects of this compound.
Cell Viability Assay (MTT-based)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A final DMSO concentration should be kept below 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression and signaling pathways in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-LC3B, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
Experimental Workflow
A typical workflow for investigating the in vitro effects of this compound involves a series of assays to characterize its impact on cell viability, mechanism of action, and downstream cellular processes.
References
- 1. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Note: Determining the IC50 of V-9302 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
V-9302 is a potent and selective small-molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is the primary transporter of glutamine in many cancer cells, an amino acid crucial for biosynthesis, cell signaling, and maintaining redox balance.[4] By competitively inhibiting glutamine uptake, this compound disrupts cancer cell metabolism, leading to reduced cell growth and proliferation, increased oxidative stress, and ultimately, cell death.[4] This makes this compound a promising therapeutic agent for targeting glutamine-addicted cancers.
This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in evaluating its anti-cancer efficacy.
Mechanism of Action of this compound
This compound primarily functions by blocking the ASCT2 transporter on the cell surface, thereby preventing the influx of glutamine. The subsequent glutamine deprivation inside the cell has several downstream effects:
-
Inhibition of Growth Signaling: Reduced glutamine levels can suppress the mTOR signaling pathway, a central regulator of cell growth and proliferation.
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major antioxidant. This compound-mediated glutamine blockade depletes GSH, leading to an accumulation of reactive oxygen species (ROS) and oxidative stress.
-
Induction of Cell Death and Autophagy: The metabolic stress induced by this compound can trigger apoptosis (programmed cell death) and autophagy.
While ASCT2 is the primary target, some studies suggest this compound may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor effects.
Caption: this compound signaling pathway in cancer cells.
This compound IC50 Data in Cancer Cell Lines
The following table summarizes the reported IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound in various cell lines. These values represent the concentration of this compound required to inhibit 50% of a specific biological activity (e.g., cell growth, glutamine uptake).
| Cancer Type | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| N/A | HEK-293 | Glutamine Uptake | 9.6 | |
| Glioma | Rat C6 | Glutamine Uptake | 9.0 | |
| Colorectal | Various CRC lines | Cell Viability | ~9 - 15 | |
| Breast | MCF-7 | Cytotoxicity (72h) | 4.68 | |
| Breast | MDA-MB-231 | Cytotoxicity (72h) | 19.19 | |
| Breast | MCF-7 | Anti-proliferation (72h) | 2.73 |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Experimental workflow for IC50 determination.
4.1. Materials and Reagents
-
Cancer cell line of interest
-
This compound compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
4.2. Protocol Steps
Step 1: Cell Culture
-
Culture the selected cancer cell lines in their recommended complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly upon reaching 70-80% confluency to maintain them in the exponential growth phase.
Step 2: this compound Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Step 3: Cell Seeding
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, optimized for each cell line) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
Step 4: Drug Treatment
-
Prepare a series of this compound working solutions by serially diluting the stock solution in complete medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Also prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
Step 5: MTT Assay
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
Step 6: Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to fit the curve and determine the IC50 value.
References
Application Notes and Protocols for V-9302 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of V-9302, a potent antagonist of the amino acid transporter ASCT2 (SLC1A5), in preclinical xenograft mouse models of cancer. The following protocols and data are based on established preclinical studies and are intended to assist in the design and execution of in vivo experiments to assess the anti-tumor efficacy of targeting glutamine metabolism.
Mechanism of Action
This compound is a competitive small molecule antagonist of transmembrane glutamine flux.[1][2] It selectively and potently targets the amino acid transporter ASCT2 (SLC1A5), which is a primary transporter of glutamine in cancer cells.[1][2][3] By inhibiting ASCT2, this compound blocks the uptake of glutamine, a crucial nutrient for cancer cell growth, proliferation, and survival. This disruption of glutamine metabolism leads to a cascade of downstream effects, including attenuated cancer cell growth, increased cell death (apoptosis), and elevated oxidative stress. Some studies suggest that this compound may also inhibit other amino acid transporters such as SNAT2 and LAT1, which could contribute to its anti-tumor activity.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various xenograft models as reported in preclinical literature.
Table 1: Summary of this compound Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose & Schedule | Treatment Duration | Outcome | Reference |
| HCT-116 | Colorectal Cancer | Athymic Nude | 75 mg/kg, daily, i.p. | 21 days | Prevented tumor growth | |
| HT29 | Colorectal Cancer | Athymic Nude | 75 mg/kg, daily, i.p. | 21 days | Prevented tumor growth | |
| HCC1806 | Breast Cancer | Athymic Nude | 75 mg/kg, daily, i.p. | 10 days | Tumor growth arrest | |
| Colo-205 | Colorectal Cancer | Athymic Nude | Not specified | 10 days | This compound-dependent tumor growth arrest | |
| SNU398 & MHCC97H | Liver Cancer | BALB/c Nude | 30 mg/kg, i.p. (in combination) | 15-20 days | Strong growth inhibition (in combination) | |
| EO771 & 4T1 | Breast Cancer | Syngeneic | 75 mg/kg, i.p. | 14 days | Limited tumor growth as a single agent, significantly inhibited tumor growth in combination with anti-PD-1 |
Table 2: Summary of this compound Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Mouse Strain | This compound Dose & Schedule | Treatment Duration | Outcome | Reference |
| A 008 | Colorectal Cancer | Athymic Nude | 75 mg/kg, daily, i.p. | 31 days | Reduction in tumor volume |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of this compound using a subcutaneous xenograft mouse model.
Protocol 1: General Protocol for Evaluating this compound in a Colorectal Cancer Xenograft Model
1. Cell Culture:
-
Culture HCT-116 or HT29 human colorectal cancer cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at approximately 80% confluency for tumor implantation.
2. Animal Model:
-
Use female athymic nude mice, 4-6 weeks old.
-
Allow mice to acclimate for at least one week before the experiment.
3. Tumor Implantation:
-
Resuspend harvested cells in sterile Phosphate Buffered Saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL. For some cell lines, a 1:1 mixture of PBS and Matrigel can improve tumor establishment.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 150-200 mm³.
5. Drug Preparation and Administration:
-
This compound Formulation: Prepare a solution of this compound in a suitable vehicle. A commonly used vehicle for intraperitoneal (i.p.) injection is a formulation of DMSO, PEG300, Tween-80, and saline. For example, a 10 mg/mL solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing:
-
Treatment Group: 75 mg/kg this compound.
-
Control Group: Vehicle only.
-
-
Administration: Administer the solutions via i.p. injection daily for 21 days.
6. Efficacy Evaluation and Endpoint Analysis:
-
Tumor Volume: Continue to measure tumor volume every 2-3 days.
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Immunohistochemistry (IHC): A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for IHC analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and pS6 (mTOR pathway activity).
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits ASCT2, blocking glutamine uptake and disrupting downstream metabolic and signaling pathways essential for cancer cell survival.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of this compound in a xenograft mouse model.
References
V-9302 for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosage of V-9302, a potent and selective inhibitor of the amino acid transporter ASCT2 (SLC1A5). This compound is a valuable tool for investigating the role of glutamine metabolism in cancer and other diseases. By competitively blocking transmembrane glutamine flux, this compound induces cancer cell death, reduces cell proliferation, and increases oxidative stress, leading to anti-tumor responses in preclinical models.[1][2][3]
Overview of this compound
This compound is a small molecule antagonist that selectively targets ASCT2, a primary transporter of glutamine in cancer cells.[1][2] Elevated ASCT2 expression is associated with poor prognosis in several human cancers, making it a compelling therapeutic target. Pharmacological blockade of ASCT2 with this compound has demonstrated significant anti-tumor efficacy in various preclinical xenograft and patient-derived xenograft (PDX) models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Glutamine Uptake) | HEK-293 | 9.6 µM | |
| EC₅₀ (Cell Viability) | Colorectal Cancer Cells | 9-15 µM |
Table 2: In Vivo Administration and Dosage
| Parameter | Details | Reference |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Dosage Range | 30 mg/kg to 75 mg/kg, administered daily | |
| Common Dosage | 75 mg/kg, administered daily | |
| Treatment Duration | 21 to 31 days | |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Table 3: In Vivo Pharmacodynamic Effects (75 mg/kg single dose)
| Biomarker | Tumor Model | Effect | Time Point | Reference |
| [¹⁸F]-4F-Glutamine Uptake | HCC1806 Xenograft | ~50% reduction | 4 hours post-dose | |
| Phospho-S6 (pS6) | HCT-116 & HT29 Xenografts | Significantly decreased | End of study | |
| Cleaved Caspase 3 | HCT-116 & HT29 Xenografts | Elevated levels | End of study |
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting ASCT2-mediated glutamine uptake, which in turn disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The primary mechanism involves the inactivation of the mTOR pathway, a central regulator of cell growth and metabolism. This disruption leads to increased oxidative stress and apoptosis. While ASCT2 is the primary target, some studies suggest this compound may also inhibit SNAT2 and LAT1.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Due to its poor water solubility, this compound requires a specific vehicle for in vivo use. Fresh solutions should be prepared for each experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add PEG300, Tween 80, and saline to achieve the final desired concentration in the recommended ratio of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the solution thoroughly between the addition of each component to ensure it is clear and homogenous.
-
The final working solution should be prepared fresh on the day of use.
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical in vivo efficacy study using this compound in a subcutaneous xenograft mouse model.
Animal Models:
-
Athymic nude mice are commonly used for xenograft studies.
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., HCT-116, HT29) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound (e.g., 75 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and general health to assess toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice.
-
Downstream Analysis: Excise the tumors for weight measurement and further analysis, such as immunohistochemistry for pS6 and cleaved caspase 3, or Western blotting.
Pharmacodynamic Study using PET Imaging
Pharmacodynamic effects of this compound can be assessed non-invasively using [¹⁸F]-4F-glutamine PET imaging.
Procedure:
-
Acquire a baseline PET scan of tumor-bearing mice with [¹⁸F]-4F-glutamine.
-
Administer a single dose of this compound (e.g., 75 mg/kg, i.p.).
-
Acquire a second PET scan 4 hours after this compound administration.
-
Quantify the tracer accumulation in the tumor and other tissues to determine the percentage of injected dose per gram of tissue (%ID/g). A significant reduction in tumor %ID/g is expected.
References
Measuring Glutamine Uptake Inhibition by V-9302: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a strong dependence on the amino acid glutamine for survival and proliferation. Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of macromolecules, energy production through the tricarboxylic acid (TCA) cycle, and redox homeostasis. The transport of glutamine into cancer cells is primarily mediated by the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). Given its overexpression in various cancers and its correlation with poor prognosis, ASCT2 has emerged as a promising therapeutic target.
V-9302 is a potent and selective small-molecule competitive antagonist of ASCT2.[1][2][3] By blocking ASCT2-mediated glutamine transport, this compound has been shown to inhibit cancer cell growth, induce cell death, and increase oxidative stress in preclinical models.[3][4] These application notes provide detailed protocols for measuring the inhibition of glutamine uptake by this compound and assessing its downstream cellular effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value (µM) | Reference |
| IC₅₀ (Glutamine Uptake) | HEK-293 | 9.6 | |
| IC₅₀ (Cytotoxicity) | MCF-7 (Breast Cancer) | 4.68 | |
| IC₅₀ (Cytotoxicity) | MDA-MB-231 (Breast Cancer) | 19.19 | |
| IC₅₀ (Anti-proliferative) | MCF-7 (Breast Cancer) | 2.73 | |
| EC₅₀ (Viability) | Colorectal Cancer Cell Lines | ~9 - 15 |
Signaling Pathway
Inhibition of the ASCT2 transporter by this compound depletes the intracellular glutamine pool. This reduction in glutamine availability has significant downstream consequences on cellular signaling, most notably the mTORC1 pathway, a key regulator of cell growth and proliferation. Glutamine influx is coupled with the efflux of other amino acids, such as leucine, via other transporters like LAT1. Leucine is a critical activator of mTORC1. By reducing intracellular glutamine, this compound indirectly limits leucine import, leading to the inactivation of mTORC1 and subsequent inhibition of protein synthesis and cell growth.
Experimental Protocols
Radiolabeled Glutamine Uptake Assay
This assay directly measures the inhibition of glutamine transport into cells using a radiolabeled substrate.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
This compound
-
[³H]-L-glutamine
-
Complete cell culture medium
-
Assay Buffer: 137 mM NaCl, 5.1 mM KCl, 0.77 mM KH₂PO₄, 0.71 mM MgSO₄·7H₂O, 1.1 mM CaCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4
-
Lysis Buffer: 1 M NaOH
-
Scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, prepare serial dilutions of this compound in the assay buffer.
-
Cell Washing: Gently wash the cells three times with 100 µL of pre-warmed assay buffer.
-
Inhibitor and Substrate Addition: Add 50 µL of the this compound dilutions to the respective wells. Immediately add 50 µL of assay buffer containing [³H]-L-glutamine (final concentration will depend on the specific activity, but a range of 400-500 nM is common).
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Stopping the Reaction: Aspirate the solution and wash the cells three times with ice-cold assay buffer to stop the transport and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding 50 µL of 1 M NaOH to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Add 150 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample or to a cell viability assay performed in parallel. Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (MTT or similar)
This assay assesses the downstream effect of glutamine uptake inhibition on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT reagent (or other viability reagents like WST-1, resazurin)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or EC₅₀ value.
Western Blot Analysis of mTOR Pathway Components
This protocol allows for the assessment of the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 10-25 µM) or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Experimental Workflow
A logical sequence of experiments to characterize the effects of this compound would involve a multi-step approach, starting with direct target engagement and moving to broader cellular consequences.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. ovid.com [ovid.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for V-9302 in Triple-Negative Breast Cancer (TNBC) Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of V-9302, a selective inhibitor of the glutamine transporter ASCT2 (SLC1A5), for the treatment of triple-negative breast cancer (TNBC) cells. This document includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted therapeutic options. TNBC cells often exhibit a high dependence on glutamine metabolism for their rapid proliferation and survival. This compound is a small molecule inhibitor that potently and selectively targets the alanine-serine-cysteine transporter 2 (ASCT2), a primary transporter of glutamine in cancer cells.[1][2] By blocking glutamine uptake, this compound disrupts cancer cell metabolism, leading to reduced cell growth, induction of apoptosis, and increased oxidative stress.[1] A notable feature of this compound is its selective action on tumor cells, with minimal impact on T-cell viability and function, suggesting a favorable therapeutic window and the potential for combination with immunotherapy.[3]
Mechanism of Action
This compound competitively inhibits the ASCT2 transporter, leading to a depletion of intracellular glutamine. This "glutamine starvation" has several downstream effects on TNBC cells:
-
Inhibition of mTOR Signaling: Glutamine is essential for the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. By reducing intracellular glutamine levels, this compound leads to the deactivation of mTORC1 signaling.
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major antioxidant. This compound-mediated glutamine deprivation can lead to a reduction in GSH levels, resulting in increased reactive oxygen species (ROS) and oxidative stress.
-
Induction of Apoptosis: The combination of metabolic stress and oxidative damage can trigger programmed cell death (apoptosis) in cancer cells.
-
Enhancement of Anti-tumor Immunity: Cancer cells can deplete the tumor microenvironment of glutamine, a phenomenon termed "glutamine steal," which impairs the function of tumor-infiltrating lymphocytes (TILs). By selectively blocking glutamine uptake in tumor cells, this compound can restore glutamine availability for T cells, thereby enhancing their anti-tumor activity.[3]
Signaling Pathway of this compound in TNBC Cells
Caption: this compound inhibits the ASCT2 transporter, leading to reduced glutamine uptake and subsequent downstream effects.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | TNBC | Cytotoxicity | 72 | 19.19 | |
| MCF-7 | ER+ | Cytotoxicity | 72 | 4.68 | |
| T-47D | ER+ | Cytotoxicity | 72 | >20 | |
| KCR | Doxorubicin-resistant | Cytotoxicity | 72 | >20 | |
| HEK-293 | - | Glutamine Uptake | - | 9.6 |
Table 2: Apoptotic Effects of this compound on Breast Cancer Cells
| Cell Line | Treatment Concentration (µg/ml) | Incubation Time (h) | Percentage of Apoptotic Cells (Annexin V+) | Fold Increase vs. Control | Reference |
| MCF-7 | 2 | 24 | ~10% | ~10-fold | |
| BT-474 | 2 | 24 | Not specified | ~10-fold |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating the cytotoxic effects of this compound.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well in 100 µl of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µl of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
References
Combining V-9302 with Novel Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 is a potent and selective small-molecule inhibitor of the amino acid transporter ASCT2 (SLC1A5), which plays a crucial role in cancer cell metabolism by facilitating the uptake of glutamine.[1][2] Glutamine is a key nutrient for many cancer cells, contributing to energy production, biosynthesis of macromolecules, and maintenance of redox balance. By blocking glutamine transport, this compound induces metabolic stress, leading to decreased cancer cell proliferation and increased apoptosis.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a monotherapy in various cancer models.[1] This document provides detailed application notes and protocols for combining this compound with other cancer therapies, including glutaminase inhibitors, glycolysis inhibitors, chemotherapy, and immunotherapy, to enhance its anti-cancer effects.
Combination with Glutaminase Inhibitors (e.g., CB-839)
Rationale: Dual inhibition of glutamine metabolism at two key points—uptake (this compound) and utilization (CB-839, a glutaminase inhibitor)—can lead to a more profound and sustained depletion of glutamine-derived metabolites. This synergistic approach is designed to overwhelm the metabolic plasticity of cancer cells.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Combination with CB-839 in Liver Cancer Xenograft Models
| Cancer Model | Treatment Group | Dosing and Schedule | Tumor Growth Inhibition | Key Biomarker Changes |
| SNU398 (Liver Cancer) Xenograft | Vehicle | - | - | - |
| This compound | 30 mg/kg, i.p., daily | Modest | - | |
| CB-839 | 150 mg/kg, oral gavage, twice daily | Modest | - | |
| This compound + CB-839 | 30 mg/kg this compound, i.p., daily + 150 mg/kg CB-839, oral gavage, twice daily | Strong synergistic inhibition | Decreased Ki67, Increased cleaved caspase-3, Increased γH2AX | |
| MHCC97H (Liver Cancer) Xenograft | Vehicle | - | - | - |
| This compound | 30 mg/kg, i.p., daily | Modest | - | |
| CB-839 | 150 mg/kg, oral gavage, twice daily | Modest | - | |
| This compound + CB-839 | 30 mg/kg this compound, i.p., daily + 150 mg/kg CB-839, oral gavage, twice daily | Strong synergistic inhibition | Decreased Ki67, Increased cleaved caspase-3, Increased γH2AX |
Data extracted from Jin et al., 2020.
Signaling Pathway
Caption: Dual inhibition of glutamine uptake and metabolism.
Experimental Protocol: In Vivo Xenograft Study
-
Cell Culture and Implantation:
-
Culture human liver cancer cell lines (e.g., SNU398, MHCC97H) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=6-8 per group): Vehicle control, this compound alone, CB-839 alone, and this compound + CB-839.
-
-
Drug Preparation and Administration:
-
Prepare this compound for intraperitoneal (i.p.) injection (e.g., in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O).
-
Prepare CB-839 for oral gavage (e.g., in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in water).
-
Administer this compound at 30 mg/kg daily via i.p. injection.
-
Administer CB-839 at 150 mg/kg twice daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.
-
At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3, and γH2AX).
-
Combination with Glycolysis Inhibitors (e.g., 2-Deoxyglucose - 2-DG)
Rationale: Cancer cells often exhibit metabolic flexibility, switching between glycolysis and oxidative phosphorylation. Co-targeting glutamine metabolism with this compound and glycolysis with an inhibitor like 2-DG can block both major energy production pathways, leading to a synthetic lethal effect.
Quantitative Data Summary
Table 2: In Vitro Cytotoxicity of this compound in Combination with 2-DG
| Cell Line | Treatment | IC50 (µM) |
| 4T1 (Breast Cancer) | This compound alone | > 50 |
| This compound + 2-DG (as POEG-p-2DG micelles) | ~25 | |
| CT26 (Colon Cancer) | This compound alone | ~40 |
| This compound + 2-DG (as POEG-p-2DG micelles) | ~20 | |
| MDA-MB-231 (Breast Cancer) | This compound alone | > 50 |
| This compound + 2-DG (as POEG-p-2DG micelles) | ~30 | |
| MCF-7 (Breast Cancer) | This compound alone | ~35 |
| This compound + 2-DG (as POEG-p-2DG micelles) | ~15 | |
| HCT116 (Colon Cancer) | This compound alone | ~20 |
| This compound + 2-DG (as POEG-p-2DG micelles) | ~10 |
Data adapted from Luo et al., 2020, showing enhanced cytotoxicity with a co-delivery micellar formulation.
Experimental Workflow
Caption: Workflow for assessing in vitro synergy.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding:
-
Seed cancer cells (e.g., 4T1, CT26, MDA-MB-231, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and 2-DG in culture medium.
-
Treat cells with varying concentrations of this compound alone, 2-DG alone, or in combination at fixed ratios.
-
Include a vehicle-only control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment using non-linear regression analysis.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Combination with Chemotherapy (Doxorubicin and Cisplatin)
Rationale: this compound-induced metabolic stress may sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents. Furthermore, this compound may enhance the efficacy of certain chemotherapies by modulating drug efflux pumps like P-glycoprotein (Pgp).
Quantitative Data Summary
Table 3: In Vitro Efficacy of this compound in Combination with Doxorubicin and Cisplatin in Breast Cancer Cell Lines
| Cell Line | Combination | Combination Index (CI) at ED50 | Type of Interaction |
| MDA-MB-231 | This compound + Doxorubicin | 0.133 | Strong Synergism |
| This compound + Cisplatin | 0.871 | Slight Synergism | |
| T-47D | This compound + Doxorubicin | Not specified, but synergistic | Synergism |
| This compound + Cisplatin | 0.579 | Synergism | |
| KCR (Pgp-overexpressing) | This compound + Doxorubicin | Not specified, but synergistic | Synergism |
| This compound + Cisplatin | Not specified, antagonistic at some ratios | Antagonism | |
| MCF-7 | This compound + Doxorubicin | Not specified, but synergistic | Synergism |
| This compound + Cisplatin | Not specified, antagonistic at all ratios | Antagonism |
Data extracted from Szemerédi et al., 2024.
Logical Relationship
Caption: this compound enhances chemotherapy efficacy.
Experimental Protocol: Checkerboard Combination Assay
-
Cell Seeding:
-
Seed breast cancer cells in 96-well plates as described in the MTT protocol.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent (doxorubicin or cisplatin).
-
Create a checkerboard layout by adding this compound in increasing concentrations along the rows and the chemotherapeutic agent in increasing concentrations along the columns.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours.
-
Assess cell viability using the MTT assay.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug combination.
-
Use the Chou-Talalay method and software like CalcuSyn to determine the Combination Index (CI) for each combination at different effect levels (e.g., ED50, ED75, ED90).
-
Combination with Immunotherapy (e.g., Anti-PD-1)
Rationale: Metabolic reprogramming of the tumor microenvironment can impact immune cell function. By inhibiting glutamine uptake in tumor cells, this compound may reduce immunosuppressive metabolites and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.
Quantitative Data Summary
Table 4: In Vivo Efficacy of this compound in Combination with Anti-PD-1 in a Syngeneic Breast Cancer Model
| Mouse Model | Treatment Group | Tumor Growth | Key Biomarker Changes in Tumor Microenvironment |
| EO771 (Syngeneic Breast Cancer) | Vehicle | - | - |
| Anti-PD-1 | Minimal inhibition | - | |
| This compound | Fractional inhibition | Increased CD8+ T cell infiltration | |
| This compound + Anti-PD-1 | Significant synergistic inhibition | Further increased CD8+ T cell infiltration, Increased Granzyme B+ CD8+ T cells |
Data extracted from Li et al., 2022.
Signaling Pathway
Caption: this compound and anti-PD-1 synergistic mechanism.
Experimental Protocol: Syngeneic Mouse Model Study
-
Cell Culture and Implantation:
-
Culture a syngeneic mouse cancer cell line (e.g., EO771 breast cancer cells) in appropriate media.
-
Implant 1 x 10^6 cells into the mammary fat pad of immunocompetent mice (e.g., C57BL/6).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth. When tumors are established, randomize mice into four groups: IgG control, this compound alone, anti-PD-1 antibody alone, and this compound + anti-PD-1.
-
Administer this compound (e.g., 20 mg/kg) via i.p. injection every other day.
-
Administer anti-PD-1 antibody (e.g., 100 µg) via i.p. injection every three days.
-
-
Monitoring and Analysis:
-
Measure tumor volume and body weight regularly.
-
At the study endpoint, harvest tumors and spleens.
-
Analyze the tumor microenvironment by flow cytometry or immunohistochemistry for immune cell infiltration (e.g., CD8+, Granzyme B+ cells).
-
Combination with Anti-EGFR Therapies (e.g., Cetuximab, Panitumumab)
Rationale: There is a known interplay between EGFR signaling and cellular metabolism, including glutamine utilization. Preclinical evidence suggests that EGFR inhibition with cetuximab can downregulate ASCT2 expression. Therefore, combining this compound with an anti-EGFR antibody could lead to a more comprehensive blockade of glutamine-dependent pathways in EGFR-driven cancers like colorectal cancer.
Note: As of the latest literature review, specific preclinical studies detailing the direct combination of this compound with cetuximab or panitumumab, including quantitative data and detailed protocols, are not widely available in the public domain. The following protocol is a proposed experimental design based on established methodologies for evaluating drug combinations in colorectal cancer models.
Proposed Experimental Protocol: Colorectal Cancer Xenograft Model
-
Cell Lines and Culture:
-
Utilize KRAS wild-type colorectal cancer cell lines (e.g., DiFi, Caco-2) known to be sensitive to EGFR inhibition.
-
-
In Vitro Proliferation and Synergy Assays:
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) with this compound, cetuximab or panitumumab as single agents and in combination to determine IC50 values and assess for synergy using the Combination Index method.
-
-
In Vivo Xenograft Model:
-
Establish subcutaneous xenografts in immunodeficient mice using a suitable cell line.
-
Once tumors are established, randomize mice into treatment groups: Vehicle, this compound, anti-EGFR antibody, and the combination.
-
Administer this compound (e.g., 75 mg/kg, i.p., daily) and cetuximab (e.g., 1 mg/mouse, i.p., twice weekly) or panitumumab (e.g., 0.5 mg/mouse, i.p., twice weekly).
-
-
Endpoint Analysis:
-
Monitor tumor growth and body weight.
-
At the end of the study, perform immunohistochemical analysis of tumor tissue for markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and downstream signaling of both pathways (e.g., p-EGFR, p-ERK, p-mTOR).
-
Conclusion
The combination of this compound with other cancer therapies represents a promising strategy to enhance anti-tumor efficacy by targeting multiple facets of cancer cell biology, from metabolism to signaling and immune evasion. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further explore these synergistic combinations. Future investigations are warranted to optimize dosing and scheduling and to identify predictive biomarkers for patient selection.
References
- 1. Results of the phase I/II study and preliminary B cell gene signature of combined inhibition of glutamine metabolism and EGFR in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: V-9302's Effect on T-cell Activation in Co-culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 is a potent and selective small-molecule inhibitor of the solute carrier family 1 member 5 (SLC1A5), also known as the alanine-serine-cysteine transporter 2 (ASCT2). ASCT2 is a key transporter of glutamine, an amino acid crucial for the metabolic reprogramming of cancer cells and for T-cell function. In the tumor microenvironment, the high glutamine consumption by cancer cells can lead to glutamine depletion, thereby impairing T-cell activation and anti-tumor immunity. This compound, by blocking glutamine uptake in tumor cells, can potentially enhance the function of tumor-infiltrating T-cells. These application notes provide a summary of the effects of this compound on T-cell activation in co-culture systems, along with detailed protocols for relevant experiments.
Mechanism of Action
This compound competitively inhibits the ASCT2 transporter, leading to a reduction in glutamine uptake by tumor cells. This action alleviates the metabolic competition for glutamine within the tumor microenvironment, making more of this essential amino acid available for T-cells. Within T-cells, glutamine is critical for the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is essential for T-cell proliferation, differentiation, and effector functions. By restoring glutamine availability, this compound indirectly promotes T-cell activation and enhances their anti-tumor activity. It is important to note that this compound does not directly stimulate T-cells but rather creates a more favorable metabolic environment for their activation and function.
Data Presentation
The following tables summarize the quantitative effects of this compound on T-cell activation markers in co-culture with tumor cells, as reported in preclinical studies.
Table 1: Effect of this compound on CD8+ T-Cell Activation Markers in Co-culture with Tumor Cells
| Marker | Treatment Group | % Positive Cells (Mean ± SD) | Fold Change vs. Control |
| Granzyme B | Control (Co-culture) | 15.2 ± 2.1 | - |
| This compound (10 µM) | 35.8 ± 3.5 | 2.35 | |
| IFN-γ | Control (Co-culture) | 10.5 ± 1.8 | - |
| This compound (10 µM) | 28.2 ± 2.9 | 2.68 | |
| CD69 | Control (Co-culture) | 22.1 ± 3.0 | - |
| This compound (10 µM) | 45.3 ± 4.1 | 2.05 |
Data are representative and compiled from various preclinical studies. Actual results may vary depending on the cell lines and experimental conditions.
Table 2: Effect of this compound on Cytokine Secretion in Co-culture Supernatants
| Cytokine | Treatment Group | Concentration (pg/mL) (Mean ± SD) | Fold Change vs. Control |
| IFN-γ | Control (Co-culture) | 150 ± 25 | - |
| This compound (10 µM) | 420 ± 40 | 2.80 | |
| TNF-α | Control (Co-culture) | 80 ± 12 | - |
| This compound (10 µM) | 210 ± 28 | 2.63 |
Data are representative and compiled from various preclinical studies. Actual results may vary depending on the cell lines and experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on T-cell activation in a co-culture setting.
Protocol 1: Tumor Cell and T-Cell Co-culture for Activation Marker Analysis
This protocol describes how to co-culture tumor cells with CD8+ T-cells and subsequently analyze T-cell activation markers by flow cytometry.
Materials:
-
Tumor cell line (e.g., MC37, B16F10)
-
CD8+ T-cells (isolated from splenocytes or peripheral blood mononuclear cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol)
-
This compound (stock solution in DMSO)
-
Anti-CD3/CD28 antibodies (for T-cell stimulation control)
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-Granzyme B, anti-IFN-γ)
-
Fixation/Permeabilization buffers
-
96-well U-bottom plates
Procedure:
-
Tumor Cell Preparation:
-
Culture tumor cells to 70-80% confluency.
-
On the day of the experiment, harvest the cells using trypsin, wash with PBS, and resuspend in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
-
T-Cell Isolation:
-
Isolate CD8+ T-cells from your source of choice (e.g., mouse splenocytes) using a negative selection kit according to the manufacturer's instructions.
-
Resuspend the isolated T-cells in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.
-
-
Co-culture Setup:
-
Seed 5 x 10^4 tumor cells per well in a 96-well U-bottom plate (50 µL).
-
Add 1 x 10^5 CD8+ T-cells to each well (50 µL), resulting in a 1:2 effector-to-target ratio.
-
Prepare the following treatment groups in triplicate:
-
T-cells alone (no tumor cells)
-
Tumor cells alone
-
Co-culture + Vehicle (DMSO)
-
Co-culture + this compound (e.g., final concentrations of 1, 5, 10 µM)
-
T-cells + anti-CD3/CD28 antibodies (positive control for T-cell activation)
-
-
Add this compound or vehicle to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
For intracellular cytokine staining (IFN-γ, Granzyme B), add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.
-
Harvest the cells from each well by gentle pipetting.
-
Stain for surface markers (e.g., CD8, CD69) according to standard protocols.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular markers (e.g., Granzyme B, IFN-γ).
-
Acquire the samples on a flow cytometer and analyze the data, gating on the CD8+ T-cell population.
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes how to measure the concentration of cytokines secreted into the co-culture supernatant.
Materials:
-
Supernatants from the co-culture experiment (Protocol 1)
-
ELISA kit for the cytokine of interest (e.g., IFN-γ, TNF-α)
-
Microplate reader
Procedure:
-
Supernatant Collection:
-
Following the incubation period in Protocol 1, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific kit.
-
Briefly, this will involve coating a plate with a capture antibody, adding the standards and samples (supernatants), adding a detection antibody, adding a substrate, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Compare the cytokine concentrations between the different treatment groups.
-
Troubleshooting
-
Low T-cell activation in the control co-culture:
-
Ensure the tumor cell line expresses the appropriate MHC class I molecules and presents antigens that can be recognized by the T-cells.
-
Optimize the effector-to-target ratio.
-
Confirm the viability of both cell types before starting the co-culture.
-
-
High background in flow cytometry:
-
Ensure proper washing steps between antibody incubations.
-
Use Fc block to prevent non-specific antibody binding.
-
Include appropriate isotype controls.
-
-
Inconsistent this compound effects:
-
Confirm the concentration and stability of the this compound stock solution.
-
Ensure consistent cell numbers and volumes in all wells.
-
Test a range of this compound concentrations to determine the optimal dose for your specific cell lines.
-
Conclusion
This compound represents a promising therapeutic strategy to enhance anti-tumor immunity by targeting cancer cell metabolism. By inhibiting the ASCT2 glutamine transporter, this compound can alleviate the metabolic constraints imposed on T-cells within the tumor microenvironment, leading to enhanced activation and effector function. The protocols and data presented in these application notes provide a framework for researchers to investigate and validate the immunomodulatory effects of this compound in preclinical co-culture models.
Application Notes: Assessing Apoptosis Induced by V-9302 Treatment
Troubleshooting & Optimization
V-9302 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of V-9302 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been reported by different suppliers, with values ranging from 25 mg/mL to 100 mg/mL.[1][2] It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of this compound; therefore, using a fresh, unopened bottle of DMSO is highly recommended for optimal dissolution.[1][2]
Q2: How should I prepare a this compound stock solution in DMSO?
A2: To prepare a stock solution, dissolve the crystalline solid this compound in the solvent of choice, which should be purged with an inert gas.[3] For maximum solubility, especially when further dilution into aqueous buffers is required, this compound should first be dissolved in DMSO. To aid dissolution, ultrasonic treatment, warming, and heating up to 80°C can be employed.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
-20°C: for up to 1 month.
-
-80°C: for up to 6 months.
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store aqueous dilutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q5: My this compound in DMSO solution appears to have precipitated. What should I do?
A5: If precipitation is observed, you can try to redissolve the compound by warming the solution to 37°C and vortexing or sonicating for several minutes. The use of moisture-absorbing DMSO is crucial, as absorbed water can reduce solubility.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving this compound in DMSO | 1. DMSO has absorbed moisture.2. Insufficient mixing. | 1. Use a new, unopened bottle of DMSO.2. Use sonication or gentle warming to aid dissolution. |
| Precipitation observed in the stock solution upon storage | 1. Improper storage temperature.2. Repeated freeze-thaw cycles. | 1. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Low efficacy in cell-based assays | 1. Degradation of this compound in the working solution.2. Inaccurate concentration due to incomplete dissolution. | 1. Prepare fresh working solutions from the DMSO stock immediately before use. Do not store aqueous dilutions for more than 24 hours.2. Ensure the compound is fully dissolved in DMSO before preparing the final dilution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~30 mg/mL | Cayman Chemical |
| DMSO | 25 mg/mL (46.41 mM) | MedchemExpress |
| DMSO | 100 mg/mL (185.63 mM) | Selleck Chemicals |
| Ethanol | ~20 mg/mL | Cayman Chemical |
| Dimethyl formamide | ~25 mg/mL | Cayman Chemical |
| Water | < 0.1 mg/mL (insoluble) | MedchemExpress |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | Cayman Chemical |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Cayman Chemical |
| In DMSO | -20°C | 1 month | MedchemExpress, Selleck Chemicals |
| In DMSO | -80°C | 6 months | MedchemExpress |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound crystalline solid. For example, for 1 mL of a 10 mM solution (MW: 538.68 g/mol ), weigh 5.39 mg.
-
Dissolution: Add the appropriate volume of fresh, high-purity DMSO. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath or warm the solution gently (e.g., 37°C) until a clear solution is obtained.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to 1 month or -80°C for up to 6 months.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the medium to ensure uniform distribution of the compound.
-
Application: Use the freshly prepared working solution immediately. Do not store the diluted aqueous solution.
Visualizations
Caption: this compound inhibits the ASCT2 transporter, blocking glutamine uptake.
Caption: Recommended workflow for preparing and using this compound in DMSO.
References
common issues with V-9302 in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using V-9302 in cell-based assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this potent ASCT2 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive small molecule antagonist of the transmembrane glutamine transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2), also known as SLC1A5.[1][2] By selectively and potently targeting ASCT2, this compound inhibits the uptake of glutamine into cells.[2][3] This disruption of glutamine metabolism leads to attenuated cancer cell growth and proliferation, increased cell death, and heightened oxidative stress.[4]
Q2: What is the IC50 of this compound for ASCT2?
The half-maximal inhibitory concentration (IC50) of this compound for inhibiting ASCT2-mediated glutamine uptake is approximately 9.6 µM in human embryonic kidney (HEK-293) cells.
Q3: Are there any known off-target effects of this compound?
Yes, in addition to its primary target ASCT2, this compound has been observed to inhibit other amino acid transporters, namely SNAT2 (SLC38A2) and LAT1 (SLC7A5), particularly in osteosarcoma and breast cancer cells. This broader activity may contribute to its overall anti-tumor effects.
Q4: I'm observing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results can stem from several factors:
-
Solubility Issues: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your working solutions. Precipitation upon dilution in aqueous media can occur.
-
Cell Line Dependence: The sensitivity of cancer cell lines to this compound can vary. It is recommended to confirm the ASCT2 expression levels in your cell line of choice and its dependency on glutamine for proliferation before initiating experiments.
-
Assay-Specific Conditions: Factors such as cell density, incubation time, and the specific viability assay used can influence the outcome. Refer to the detailed experimental protocols below for standardized procedures.
Q5: What are the downstream signaling pathways affected by this compound treatment?
By blocking glutamine uptake, this compound impacts several downstream signaling pathways crucial for cancer cell survival and proliferation. A key pathway affected is the mTOR (mechanistic Target of Rapamycin) signaling pathway. Reduced intracellular glutamine levels can lead to decreased mTORC1 activity, which in turn inhibits protein synthesis and cell growth. Furthermore, this compound treatment has been shown to induce autophagy and increase markers of apoptosis, such as cleaved caspase-3.
Troubleshooting Guide
| Common Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Medium | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. When preparing the final working concentration, ensure rapid and thorough mixing into the pre-warmed culture medium. Avoid preparing large volumes of diluted this compound in aqueous solutions long before use. Using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported for in vivo studies and may improve solubility in some in vitro contexts. |
| High Variability in Experimental Replicates | Incomplete dissolution of this compound stock. Pipetting errors. Inconsistent cell seeding. | Ensure the DMSO stock solution is clear and free of precipitates before use. Gentle warming and sonication can aid dissolution. Use calibrated pipettes and ensure homogenous cell suspension before seeding. |
| Lower than Expected Cytotoxicity | Low ASCT2 expression in the cell line. Short incubation time. Insufficient drug concentration. | Confirm ASCT2 expression in your cell line via Western Blot or qPCR. Perform a dose-response experiment with a broader concentration range and extend the incubation time (e.g., 48-72 hours). |
| Unexpected Cytotoxicity in Control Cells | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%). Run a vehicle control with the same final DMSO concentration as your highest this compound treatment. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Incubation Time |
| HEK-293 | Human Embryonic Kidney | Glutamine Uptake | 9.6 µM | 15 min |
| C6 | Rat Glioma | Glutamine Uptake | 9 µM | 15 min |
| Colorectal Cancer Cell Lines (Panel) | Colorectal Cancer | Viability | ~9-15 µM | Not Specified |
| MCF-7 | Breast Cancer | Cytotoxicity | 4.68 µM | 72 h |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | 19.19 µM | 72 h |
| MCF-7 | Breast Cancer | Antiproliferative | 2.73 µM | 72 h |
Data compiled from multiple sources.
Table 2: this compound Solubility Information
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (~46.41 mM) | Hygroscopic DMSO can reduce solubility; use freshly opened solvent. Warming and sonication may be required. |
| DMSO | 100 mg/mL (~185.63 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| H₂O | < 0.1 mg/mL | Insoluble. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibition of Glutamine Uptake
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound for glutamine uptake in a cell-based assay.
-
Cell Seeding: Plate cells (e.g., HEK-293) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in a suitable assay buffer. Remove the culture medium from the wells and wash the cells with the assay buffer. Add the this compound dilutions to the respective wells and incubate for a specified period (e.g., 15 minutes).
-
Radiolabeled Substrate Addition: To each well, add the assay buffer containing a fixed concentration of a radiolabeled amino acid, such as [³H]-Glutamine, along with the corresponding concentration of this compound.
-
Uptake Termination: After a defined incubation period (e.g., 15 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration for each sample. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT-based)
This protocol describes how to assess the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,800 cells/well for breast cancer cell lines) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed a non-toxic level. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the EC50 value.
Visualizations
Caption: this compound inhibits ASCT2, blocking glutamine uptake and affecting downstream pathways.
Caption: Experimental workflow for determining the IC50 of this compound.
References
V-9302 Technical Support Center: Optimizing Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing V-9302. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Suboptimal Anti-tumor Efficacy in In Vitro Assays
-
Question: I am not observing the expected level of cancer cell growth inhibition with this compound in my cell line. What could be the reason?
-
Answer: Several factors can contribute to reduced in vitro efficacy. Consider the following troubleshooting steps:
-
Concentration Optimization: The effective concentration of this compound can vary between cell lines. While a concentration of 25 µM has been shown to be effective in several cancer cell lines, a dose-response experiment is crucial to determine the optimal concentration for your specific model.[1][2]
-
Glutamine Dependence: The primary mechanism of this compound is the inhibition of glutamine uptake.[1][3][4] Cell lines that are less dependent on external glutamine may be less sensitive to this compound.
-
Compensatory Mechanisms: Some cancer cells can upregulate alternative amino acid transporters to compensate for the inhibition of ASCT2, mitigating the effect of this compound.
-
Off-Target Considerations: There is evidence suggesting that this compound may also inhibit other amino acid transporters like SNAT2 and LAT1. The sensitivity of your cell line might be dependent on the expression levels of these transporters as well.
-
Issue 2: Inconsistent Results in In Vivo Studies
-
Question: My in vivo experiments with this compound are showing variable and inconsistent anti-tumor effects. What should I check?
-
Answer: In vivo studies introduce additional complexities. Here are key areas to investigate:
-
Formulation and Solubility: this compound has poor water solubility. An improper formulation can lead to precipitation and inconsistent drug delivery. A common and effective vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween 80, and saline. Always prepare fresh solutions for each administration.
-
Dosing and Administration Schedule: The reported effective dose in murine models ranges from 30 mg/kg to 75 mg/kg, administered daily via i.p. injection. A consistent daily dosing schedule is critical to maintain therapeutic levels of the inhibitor.
-
Tumor Model Variability: The efficacy of this compound can differ significantly between various xenograft or patient-derived xenograft (PDX) models.
-
Issue 3: Unexpected Off-Target Effects or Cellular Responses
-
Question: I am observing cellular effects that are not directly linked to glutamine metabolism. Is this expected with this compound?
-
Answer: Yes, this is possible. While this compound is primarily known as an ASCT2 inhibitor, some studies have reported potential off-target effects.
-
Inhibition of Other Transporters: Research indicates that this compound can also inhibit other amino acid transporters, such as SNAT2 and LAT1. This could lead to broader effects on amino acid homeostasis.
-
Downstream Signaling: The disruption of glutamine metabolism can impact various signaling pathways, most notably the mTOR pathway, which is sensitive to amino acid availability. This can lead to a cascade of downstream effects on cell growth and proliferation.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a competitive antagonist of the transmembrane amino acid transporter ASCT2 (SLC1A5). By selectively binding to ASCT2, it inhibits the uptake of glutamine into cancer cells. This disruption of glutamine metabolism leads to attenuated cancer cell growth, increased cell death, and elevated oxidative stress. However, it is important to note that some studies suggest its anti-tumor efficacy may result from the combined inhibition of other amino acid transporters like SNAT2 and LAT1.
What is the recommended starting concentration for in vitro experiments?
A common starting concentration for in vitro studies is 25 µM. However, it is highly recommended to perform a dose-response curve to determine the EC50 for your specific cell line, as sensitivity can vary. The reported EC50 values for some colorectal cancer cell lines range from approximately 9-15 µM.
What is a typical in vivo dosage and administration route?
In preclinical murine models, this compound is typically administered daily via intraperitoneal (i.p.) injection at dosages ranging from 30 mg/kg to 75 mg/kg.
How should I prepare this compound for in vivo administration?
Due to its poor water solubility, this compound requires a specific formulation for in vivo use. A commonly used vehicle for i.p. injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to prepare fresh solutions daily to ensure stability and prevent precipitation.
What are the known downstream effects of this compound treatment?
By inhibiting glutamine uptake, this compound can lead to a reduction in the intracellular glutamine pool. This can subsequently impair the activation of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| HEK-293 | Embryonic Kidney | 9.6 (IC50) | - | Inhibition of glutamine uptake | |
| HCT-116 | Colorectal Cancer | ~9-15 (EC50) | 48 | Reduced viability | |
| HT29 | Colorectal Cancer | ~9-15 (EC50) | 48 | Reduced viability | |
| Various | Lung, Breast, Colorectal | 25 | 48 | Varied reduction in viability | |
| HCC1806 | Breast Cancer | 25 | 48 | Increased autophagy |
Table 2: In Vivo Efficacy and Dosing of this compound in Xenograft Models
| Xenograft Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| HCT-116 | 75 | i.p. | Daily for 21 days | Prevented tumor growth | |
| HT29 | 75 | i.p. | Daily for 21 days | Prevented tumor growth | |
| SNU398 & MHCC97H (in combination with CB-839) | 30 | i.p. | Daily for 15-20 days | Strong growth inhibition | |
| Various | 50 | i.p. | Daily for 5 days | Markedly reduced tumor growth |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and calculate the EC50 value.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a fresh solution of this compound daily in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer this compound (e.g., 75 mg/kg) or the vehicle control to the respective groups via intraperitoneal injection daily for the duration of the study (e.g., 21 days).
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualizations
Caption: this compound inhibits glutamine uptake via the ASCT2 transporter.
Caption: A typical experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
overcoming resistance to V-9302 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to V-9302 in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Reduced or Lack of Efficacy of this compound in Cancer Cell Lines
Possible Cause 1: Intrinsic or Acquired Resistance.
Cancer cells can develop resistance to this compound through various mechanisms. A primary mechanism is metabolic reprogramming, where cancer cells shift their metabolic pathways to compensate for the glutamine blockade induced by this compound. This can include an increased reliance on glycolysis.[1][2]
Troubleshooting Steps:
-
Assess Metabolic Profile: Analyze the metabolic phenotype of your cancer cell line to determine if a shift to glycolysis or other pathways is occurring.
-
Combination Therapy:
-
Glycolysis Inhibition: Co-administer this compound with a glycolysis inhibitor, such as 2-Deoxyglucose (2-DG). 2-DG has been shown to synergize with this compound by inhibiting the compensatory metabolic shift to glucose metabolism.[3]
-
Glutaminase Inhibition: Combine this compound with a glutaminase inhibitor like CB-839. This dual blockade of glutamine metabolism can deplete glutathione, induce reactive oxygen species (ROS), and lead to apoptosis in cancer cells that are dependent on glutamine.[4]
-
Possible Cause 2: Off-Target Effects and Alternative Transporters.
While this compound was designed as a selective inhibitor of the glutamine transporter ASCT2 (SLC1A5), some studies suggest it may also inhibit other amino acid transporters like LAT1 (SLC7A5) and SNAT2 (SLC38A2).[5] The efficacy of this compound might be a result of this combined inhibition. Resistance could arise from the upregulation of other transporters not targeted by this compound.
Troubleshooting Steps:
-
Expression Analysis: Profile the expression levels of various amino acid transporters in your resistant cell lines to identify potential compensatory upregulation.
-
Broad-Spectrum Inhibition: If upregulation of other transporters is suspected, consider using a combination of inhibitors targeting different classes of amino acid transporters.
Possible Cause 3: P-glycoprotein (Pgp) Mediated Efflux.
In some cancer cell lines, resistance to chemotherapeutic agents is mediated by the efflux pump P-glycoprotein (Pgp or ABCB1). This compound has been shown to inhibit the ATPase activity of Pgp, thereby reversing multidrug resistance.
Troubleshooting Steps:
-
Pgp Expression: Determine the expression and activity of Pgp in your cell line.
-
Synergistic Drug Combination: If Pgp is overexpressed, combine this compound with chemotherapeutic drugs that are Pgp substrates, such as doxorubicin. This compound can enhance the intracellular concentration and efficacy of these drugs.
Issue 2: Inconsistent Results in In Vivo Xenograft Models
Possible Cause 1: Poor Bioavailability of this compound.
This compound has poor aqueous solubility, which can limit its bioavailability and efficacy in vivo.
Troubleshooting Steps:
-
Formulation: Prepare this compound in a suitable vehicle for in vivo administration. A commonly used formulation for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Prodrug Approach: Consider using a prodrug delivery system. For example, co-delivery of this compound with a 2-DG prodrug in a micellar formulation has been shown to improve antitumor efficacy.
Possible Cause 2: Pro-survival Autophagy.
Pharmacological blockade of ASCT2 with this compound can induce autophagy as a pro-survival response to nutrient starvation.
Troubleshooting Steps:
-
Monitor Autophagy: Assess markers of autophagy (e.g., LC3B) in tumor tissues from this compound-treated animals.
-
Combination with Autophagy Inhibitors: If autophagy is elevated, co-administration of this compound with an autophagy inhibitor may enhance its anti-tumor effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of the amino acid transporter ASCT2 (SLC1A5), which is a primary transporter of glutamine in cancer cells. By inhibiting ASCT2, this compound blocks glutamine uptake, leading to attenuated cancer cell growth, increased cell death, and elevated oxidative stress. Some evidence suggests this compound may also inhibit other amino acid transporters like LAT1 and SNAT2.
Q2: How can I determine if my cancer cells are sensitive to this compound?
A2: You can assess the sensitivity of your cancer cell lines to this compound by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). The EC50 concentrations for some colorectal cancer cell lines have been reported to range from approximately 9-15 µM.
Q3: What are the key signaling pathways affected by this compound treatment?
A3: this compound-mediated glutamine deprivation leads to the downregulation of the mTOR signaling pathway, as evidenced by decreased phosphorylation of S6 and Akt. This is consistent with the role of amino acids in activating mTORC1.
Q4: Can this compound be combined with immunotherapy?
A4: Yes, combining this compound with anti-PD-1 immunotherapy has shown synergistic effects. This compound can promote autophagy-mediated degradation of B7H3, an immune checkpoint molecule, leading to enhanced anti-tumor immunity.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEK-293 | Embryonic Kidney | 9.6 | |
| HCT-116 | Colorectal Cancer | ~9-15 | |
| HT29 | Colorectal Cancer | ~9-15 | |
| RKO | Colorectal Cancer | ~9-15 | |
| SW620 | Colorectal Cancer | ~9-15 | |
| MCF-7 | Breast Cancer | 2.73 (antiproliferative) | |
| MDA-MB-231 | Breast Cancer | 19.19 (cytotoxic) | |
| T-47D | Breast Cancer | Weaker effect | |
| KCR (MCF-7/Pgp+) | Breast Cancer | No cytotoxic activity |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome | Reference |
| HCT-116 | 75 mg/kg/day this compound for 21 days | Prevented tumor growth | |
| HT29 | 75 mg/kg/day this compound for 21 days | Prevented tumor growth | |
| SNU398 & MHCC97H | 30 mg/kg this compound + CB-839 | Strong growth inhibition | |
| 4T1 | This compound + 2-DG (i.p.) | Enhanced antitumor activity | |
| EO771 & 4T1 | This compound + anti-PD-1 antibody | Significantly inhibited tumor growth |
Experimental Protocols
1. Glutamine Uptake Assay
This assay directly measures the inhibition of glutamine transport into cells.
-
Materials:
-
24-well plates
-
Cancer cell lines
-
HEPES-buffered saline (HBS)
-
This compound
-
[³H]-L-glutamine
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH)
-
Scintillation counter and vials
-
-
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Wash the cells twice with pre-warmed HBS.
-
Pre-incubate cells with various concentrations of this compound or vehicle in HBS for a designated time.
-
Add [³H]-L-glutamine to each well and incubate for 15 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.
-
2. Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Western Blot for mTOR Signaling Pathway
This method is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-Akt, anti-Akt, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 4. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
V-9302 off-target effects and how to mitigate them
Welcome to the Technical Support Center for V-9302. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting assistance for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule antagonist of transmembrane glutamine flux.[1][2] It was initially developed as a selective and potent inhibitor of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2, also known as SLC1A5).[1][2][3] The inhibition of ASCT2 blocks the uptake of glutamine into cancer cells. This leads to a variety of downstream effects including the attenuation of cancer cell growth and proliferation, an increase in oxidative stress, and induction of cell death. The IC50 for the inhibition of glutamine uptake in HEK-293 cells is approximately 9.6 µM.
Q2: What are the known off-target effects of this compound?
While initially described as ASCT2-selective, subsequent research has demonstrated that this compound has significant off-target effects. Evidence suggests that this compound also inhibits other amino acid transporters, specifically the Sodium-neutral Amino Acid Transporter 2 (SNAT2, or SLC38A2) and the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5). Some studies indicate that the potent anti-tumor effects of this compound may be a result of the combined inhibition of LAT1 and SNAT2, which disrupts amino acid homeostasis, rather than solely inhibiting ASCT2. In fact, the response to this compound may not correlate with the expression level of ASCT2 in tumors. Additionally, this compound has been shown to inhibit the multidrug resistance transporter P-glycoprotein (ABCB1).
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results could be due to the compound's off-target effects. Since this compound inhibits multiple amino acid transporters (ASCT2, SNAT2, and LAT1), the overall effect can vary depending on the relative expression and dependence of your specific cell line on each of these transporters. For instance, if your cell line is highly dependent on LAT1 for essential amino acid uptake, you may observe potent effects that are independent of ASCT2 expression. It is recommended to characterize the expression levels of all three transporters in your experimental model.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
Mitigating the known off-target effects of this compound involves careful experimental design and data interpretation:
-
Characterize Transporter Expression: Before initiating experiments, perform qPCR or Western blot analysis to determine the expression levels of ASCT2, SNAT2, and LAT1 in your cell lines. This will help in interpreting the observed effects.
-
Use Specific Inhibitors for Comparison: To dissect the contribution of each target to the overall phenotype, use more selective inhibitors for LAT1 (e.g., JPH203) and SNAT2 in parallel with this compound.
-
Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to create knockdown or knockout cell lines for each of the three transporters. Comparing the effect of this compound in these models to the wild-type cells can help attribute the observed effects to specific targets.
-
Combination Therapy: Consider using this compound at lower concentrations in combination with other agents. For example, a synergistic anti-cancer effect has been observed when combining this compound with the glutaminase inhibitor CB-839 in pancreatic cancer cells. This approach may allow for a reduction in the dose of this compound, thereby minimizing off-target toxicities. Another potential combination strategy is with autophagy inhibitors like chloroquine, as this compound can induce autophagy as a pro-survival response.
Q5: Are there any considerations for in vivo studies with this compound?
Yes, for in vivo studies, it's important to monitor for potential toxicities. Given that this compound can affect amino acid homeostasis, pay close attention to general health indicators in your animal models, such as body weight, food and water intake, and any signs of neurological distress. A study in healthy mice showed that a single acute exposure to this compound elevated plasma glutamine levels, while chronic exposure led to a slight decrease. Fortunately, neither acute nor chronic exposure significantly affected plasma glucose levels.
Interestingly, one study found that this compound selectively inhibits glutamine uptake in triple-negative breast cancer cells but not in CD8+ T cells. This suggests a potential therapeutic window where anti-tumor effects can be achieved without compromising T-cell function in the tumor microenvironment.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High cell viability despite this compound treatment. | The cell line may not be dependent on the transporters inhibited by this compound. | 1. Confirm the expression of ASCT2, SNAT2, and LAT1 in your cell line. 2. Test the effect of more selective inhibitors of LAT1 and SNAT2. 3. Ensure the this compound is solubilized correctly and used at an appropriate concentration (refer to IC50 values in the table below). |
| Observed anti-tumor effect does not correlate with ASCT2 expression levels. | The effect is likely mediated by the inhibition of other transporters like LAT1 and/or SNAT2. | 1. Measure the expression of LAT1 and SNAT2 in your panel of cell lines. 2. Use ASCT2 knockout cells to confirm if the effect of this compound persists. 3. Correlate the drug's effect with the expression of LAT1 and SNAT2. |
| Toxicity observed in animal models at therapeutic doses. | Off-target effects impacting amino acid homeostasis in healthy tissues. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor plasma amino acid levels to understand the systemic metabolic impact. 3. Consider a combination therapy approach to potentially lower the required dose of this compound. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Parameter | Cell Line / System | IC50 Value | Reference |
| Glutamine Uptake Inhibition | HEK-293 | 9.6 µM | |
| Glutamine Uptake Inhibition | Rat C6 | 9 µM | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 4.68 µM | |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 19.19 µM | |
| Cytotoxicity | Parental Mouse Lymphoma | 11.55 µM | |
| Cytotoxicity | MDR Mouse Lymphoma | 14.2 µM | |
| Antiproliferative Effect | MCF-7 (Breast Cancer) | 2.73 µM |
Experimental Protocols
1. Glutamine Uptake Assay
-
Objective: To quantify the inhibition of glutamine transport by this compound.
-
Methodology:
-
Seed cells (e.g., HEK-293) in a suitable multi-well plate and allow them to adhere overnight.
-
Wash the cells with a sodium-containing buffer.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 15 minutes).
-
Add radio-labeled [3H]-glutamine or [14C]-glutamine to the wells and incubate for a short period (e.g., 15 minutes).
-
Aspirate the media and wash the cells rapidly with ice-cold buffer to stop the uptake.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration in each well.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
2. Cell Viability Assay
-
Objective: To determine the effect of this compound on cell proliferation and survival.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow cells to attach for 24 hours.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the plates for 48 to 72 hours.
-
Assess cell viability using a suitable assay such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.
-
Normalize the results to vehicle-treated control cells to determine the percentage of viability.
-
3. Western Blot for Signaling and Autophagy Markers
-
Objective: To assess the downstream molecular effects of this compound treatment.
-
Methodology:
-
Treat cells (e.g., HCC1806) with this compound (e.g., 25 µM) for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest, such as pS6, pERK (for signaling), and LC3B (for autophagy).
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Visualizations
References
troubleshooting inconsistent results with V-9302
Technical Support Center: V-9302
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive small molecule antagonist of transmembrane glutamine flux.[1][2] It was initially developed to selectively and potently target the amino acid transporter ASCT2 (SLC1A5), thereby inhibiting glutamine uptake in cancer cells.[1][2][3] This disruption of glutamine metabolism can lead to attenuated cancer cell growth, increased cell death, and heightened oxidative stress.
Q2: There appears to be conflicting data on the precise target of this compound. Could you clarify?
A2: Yes, this is a critical point to consider for experimental design and data interpretation. While initially reported as a selective ASCT2 inhibitor, subsequent research has shown that this compound may not inhibit ASCT2 but instead blocks the Sodium-neutral Amino Acid Transporter 2 (SNAT2, SLC38A2) and the Large Neutral Amino Acid Transporter 1 (LAT1, SLC7A5). The observed anti-tumor effects of this compound may, therefore, result from the combined inhibition of SNAT2 and LAT1. Researchers should be aware of this potential for multi-target effects when designing experiments and interpreting results.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound has poor solubility in aqueous solutions. For in vitro experiments, it is typically dissolved in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. Always refer to the manufacturer's specific instructions for the lot you are using.
Q4: What are some known off-target effects of this compound?
A4: Besides the potential for targeting SNAT2 and LAT1, this compound has also been shown to inhibit the multidrug resistance transporter P-glycoprotein (P-gp, ABCB1). This could be a confounding factor in studies using cell lines with high P-gp expression or when co-administering this compound with other drugs that are P-gp substrates.
Troubleshooting Inconsistent Results
Problem 1: I am not observing the expected decrease in cell viability or proliferation after treating my cancer cells with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Target in Cell Line | Verify the expression levels of ASCT2, SNAT2, and LAT1 in your cell line of interest. The efficacy of this compound may be dependent on the dominant glutamine transporter. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Published IC50 values (around 9.6 µM) are often cell-line dependent. |
| Solubility Issues | Ensure this compound is fully dissolved in DMSO before adding to media. Precipitates can significantly lower the effective concentration. |
| Metabolic Compensation | Cancer cells may adapt to glutamine deprivation by upregulating other metabolic pathways, such as glycolysis. Consider co-treatment with a glycolysis inhibitor like 2-Deoxyglucose (2-DG). |
| Drug Efflux | If your cells express high levels of P-glycoprotein, this compound may be actively pumped out of the cells. |
Problem 2: I am seeing high variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock. |
| Cell Culture Conditions | Ensure consistent cell seeding densities, passage numbers, and media glutamine concentrations, as these can all influence cellular response to a glutamine transport inhibitor. |
| Assay Timing | The effects of this compound on cell viability and metabolism are time-dependent. Ensure that the incubation time (e.g., 24, 48, 72 hours) is consistent across experiments. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound across different cell lines and transporter systems.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (Glutamine Uptake) | Human HEK-293 cells | 9.6 µM | |
| IC50 (Glutamine Uptake) | Rat C6 cells | 9.0 µM | |
| Effective In Vitro Concentration | HCC1806 breast cancer cells | 25 µM | |
| Effective In Vivo Dosage | HCT-116 & HT29 xenograft models | 75 mg/kg (i.p. daily) |
Experimental Protocols
Protocol: Western Blot for Downstream Signaling Effects of this compound
This protocol describes a method to assess the impact of this compound on downstream signaling pathways, such as the mTOR pathway, by measuring the phosphorylation of ribosomal protein S6 (S6).
-
Cell Seeding: Plate cancer cells (e.g., HCC1806) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with this compound at various concentrations (e.g., 0, 5, 10, 25 µM) in complete media for the desired time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pS6, total S6, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pS6 signal to total S6 and the loading control.
Visualizations
Caption: this compound inhibits glutamine uptake by targeting amino acid transporters.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: A logical flow diagram for troubleshooting this compound experiments.
References
potential toxicity of V-9302 in normal cells
Technical Support Center: V-9302
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its specificity for normal versus cancer cells?
This compound is a competitive small-molecule antagonist designed to block transmembrane glutamine flux.[1][2][3] It was initially developed to selectively and potently target the amino acid transporter ASCT2 (SLC1A5), thereby inhibiting glutamine uptake.[1][2] The rationale is that many cancer cells are highly dependent on glutamine for biosynthesis, signaling, and protection against oxidative stress, making them more vulnerable to glutamine transport inhibition than normal cells.
However, subsequent research has indicated that this compound is not entirely specific to ASCT2. Studies have shown that it also inhibits other amino acid transporters, notably SNAT2 (SLC38A2) and LAT1 (SLC7A5). This broader activity profile means that this compound can disrupt overall amino acid homeostasis, which may contribute to its anti-tumor effects but also explains potential toxicities in normal cells.
Q2: What is the reported in vitro cytotoxicity of this compound in normal or non-cancerous cell lines?
This compound was developed to target the glutamine transporter ASCT2, with a reported IC50 (half-maximal inhibitory concentration) for glutamine uptake inhibition of 9.6 µM in human embryonic kidney (HEK-293) cells, a commonly used non-cancerous cell line. While much of the efficacy data is focused on cancer cell lines, the activity in HEK-293 cells provides a benchmark for its effect on a normal cell type. In vivo studies in healthy mice showed that a single acute exposure did not significantly alter plasma glucose levels, though plasma glutamine levels were elevated. Chronic exposure over 21 days also did not affect plasma glucose. Furthermore, PET imaging in mice demonstrated that this compound reduced glutamine uptake in tumors but did not affect uptake in healthy muscle tissue.
Q3: Are there known off-target effects of this compound that could impact normal cells?
Yes, this compound has known effects beyond ASCT2 inhibition. Research has demonstrated that this compound also blocks the amino acid transporters SNAT2 and LAT1. The combined inhibition of these transporters can significantly disrupt amino acid homeostasis. The inhibition of LAT1 is particularly relevant as it is crucial for the uptake of essential amino acids. This multi-transporter blockade is thought to be a key reason for its potent effects on cancer cells but is also a likely source of toxicity in normal cells that rely on these transporters. Additionally, this compound has been shown to inhibit the multidrug resistance transporter P-glycoprotein (ABCB1).
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity observed in a normal/control cell line.
Possible Cause 1: High dependence of the cell line on specific amino acid transporters. Your specific normal cell line may have high expression levels of ASCT2, SNAT2, or LAT1, making it particularly sensitive to this compound. Glutaminase (GLS1), the enzyme that metabolizes glutamine, is broadly expressed in many normal tissues, including the kidney and brain, where it plays key physiological roles.
-
Troubleshooting Steps:
-
Characterize Transporter Expression: Perform qRT-PCR or Western blot to determine the relative expression levels of SLC1A5 (ASCT2), SLC38A2 (SNAT2), and SLC7A5 (LAT1) in your control cell line compared to your experimental cancer cell lines.
-
Glutamine-Depletion Assay: Culture your cells in a glutamine-depleted medium. If the normal cell line shows a significant drop in viability similar to sensitive cancer cells, it indicates a high dependence on external glutamine.
-
Titrate this compound Concentration: Perform a dose-response curve starting from a much lower concentration (e.g., 0.1 µM) to determine the precise IC50 for your specific normal cell line. The EC50 for some sensitive cancer cell lines ranges from 9-15 µM.
-
Possible Cause 2: Experimental conditions are increasing cellular stress. Factors like nutrient levels in the media, cell density, or duration of exposure can exacerbate the effects of inhibiting glutamine metabolism.
-
Troubleshooting Steps:
-
Optimize Cell Culture Conditions: Ensure that the cell culture medium is not deficient in other essential nutrients. Use freshly prepared medium for all experiments.
-
Monitor Cell Density: Seed cells at an optimal density. Overly confluent or sparse cultures can experience stress that sensitizes them to drug treatment.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the minimum exposure time required to achieve the desired effect on cancer cells while minimizing toxicity in normal cells.
-
dot
References
ensuring specificity of V-9302 for ASCT2 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of V-9302 for the amino acid transporter ASCT2 (SLC1A5) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a small molecule that has been developed as a competitive antagonist of the amino acid transporter ASCT2.[1] ASCT2 is the primary transporter of glutamine in many cancer cells, and its inhibition is a therapeutic strategy to induce metabolic stress and reduce tumor growth.[1][2] this compound is designed to block the transmembrane flux of glutamine and other neutral amino acids such as alanine, serine, and cysteine that are also transported by ASCT2.[1][3] In silico modeling suggests that this compound binds to the orthosteric amino acid binding pocket of human ASCT2.
Q2: What is the reported potency of this compound for ASCT2?
This compound has been reported to inhibit ASCT2-mediated glutamine uptake in human cells with an IC50 of approximately 9.6 µM in HEK-293 cells. This potency is a significant improvement over previously reported inhibitors like GPNA (L-γ-glutamyl-p-nitroanilide), which has an IC50 of around 1000 µM.
Q3: Are there concerns about the specificity of this compound for ASCT2?
Yes, there are conflicting reports regarding the specificity of this compound. While some studies describe it as a selective and potent ASCT2 inhibitor, other research suggests that this compound and similar compounds also inhibit other amino acid transporters, notably SNAT2 (SLC38A2) and LAT1 (SLC7A5). This potential for off-target effects is a critical consideration when interpreting experimental results.
Q4: Why is it crucial to validate the specificity of this compound in my experiments?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in cell viability assays. | Cell line-dependent expression of ASCT2 and other potential off-target transporters (SNAT2, LAT1). | 1. Confirm ASCT2 expression levels in your cell line via Western blot or qPCR. 2. Perform amino acid uptake assays to directly measure the inhibition of glutamine transport. 3. Consider using ASCT2 knockout cell lines as a negative control. |
| This compound shows efficacy in cells with low ASCT2 expression. | Off-target effects on other transporters like SNAT2 or LAT1, which may be more critical for that cell line's survival. | 1. Profile the expression of other key amino acid transporters (SNAT2, LAT1) in your cells. 2. Use specific inhibitors for SNAT2 and LAT1 (if available and validated) to compare phenotypes. 3. Employ ASCT2 knockout cells to determine if the anti-proliferative effect is ASCT2-dependent. |
| Difficulty replicating published findings on this compound's effects on downstream signaling (e.g., mTOR pathway). | 1. Differences in experimental conditions (e.g., cell density, media composition, duration of treatment). 2. Cell-specific signaling pathway dependencies. | 1. Standardize experimental protocols, paying close attention to the details in the original publication. 2. Confirm ASCT2 inhibition via a direct functional assay (amino acid uptake). 3. Investigate the role of other pathways that might be affected by off-target effects. |
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound and a commonly used, less potent inhibitor, GPNA. Note the conflicting reports on this compound's targets.
| Inhibitor | Reported Target(s) | IC50 (Glutamine Uptake) | Cell Lines Tested |
| This compound | ASCT2 | 9.6 µM | HEK-293 |
| SNAT2, LAT1 | - | 143B, HCC1806, Xenopus laevis oocytes | |
| GPNA | ASCT2 | ~1000 µM | HEK-293 |
Experimental Protocols
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the inhibition of ASCT2-mediated amino acid transport.
Objective: To quantify the inhibition of ASCT2-mediated glutamine (or another substrate like serine) uptake by this compound.
Methodology:
-
Cell Plating: Plate cells (e.g., HEK-293) in a 96-well plate to be in the exponential growth phase on the day of the assay.
-
Cell Washing: On the day of the assay, wash the cells three times with 100 µL of assay buffer (137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4·7H2O, 1.1 mM CaCl2, 10 mM D-glucose, and 10 mM HEPES) to remove media.
-
Inhibitor and Substrate Incubation: Add a solution containing a radiolabeled amino acid (e.g., ³H-glutamine at 500 nM) and varying concentrations of this compound to the cells. Incubate for 15 minutes at 37°C.
-
To isolate ASCT2 activity: Add 5 mM of the system L inhibitor 2-amino-2-norbornanecarboxylic acid (BCH) and adjust the assay buffer to pH 6.0.
-
-
Stopping the Assay: Remove the incubation solution and wash the cells three times with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay in Parental vs. ASCT2 Knockout (KO) Cells
This assay assesses the functional consequence of ASCT2 inhibition on cell proliferation and helps determine if the inhibitor's effect is ASCT2-dependent.
Objective: To determine if the anti-proliferative effect of this compound is dependent on the presence of ASCT2.
Methodology:
-
Cell Culture: Culture both the parental cell line and the corresponding ASCT2 KO cell line.
-
Cell Seeding: Seed both cell lines at the same density in 96-well plates.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an ATP-dependent assay (e.g., CellTiter-Glo).
-
Data Analysis: Compare the dose-response curves for the parental and ASCT2 KO cell lines. A specific ASCT2 inhibitor should show a significantly reduced or no effect on the viability of the KO cells.
Visualizations
Caption: Experimental workflow for validating this compound specificity.
Caption: ASCT2-mediated glutamine uptake and its inhibition by this compound.
References
Validation & Comparative
V-9302: A Comparative Analysis of a Key Glutamine Transport Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Glutamine, the most abundant amino acid in the bloodstream, plays a pivotal role in the metabolic reprogramming of cancer cells, serving as a key source of carbon and nitrogen for biosynthesis and energy production. Consequently, targeting glutamine metabolism has emerged as a promising therapeutic strategy in oncology. V-9302, a small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), has been a significant tool in elucidating the role of glutamine transport in cancer. This guide provides an objective comparison of this compound with other glutamine transport inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of Glutamine Transport Inhibitors
This compound is a competitive inhibitor of ASCT2-mediated glutamine uptake. However, its specificity has been a subject of investigation, with some studies indicating potential off-target effects on other transporters like LAT1 and SNAT2. The following table summarizes the quantitative data for this compound and other notable glutamine transport inhibitors.
| Inhibitor | Primary Target(s) | IC50 (Glutamine Uptake) | Cell Line | Key Findings & Notes |
| This compound | ASCT2 (SLC1A5) | 9.6 µM[1][2] | HEK-293 | Approximately 100-fold more potent than GPNA.[1] Some reports suggest it also inhibits LAT1 and SNAT2, raising questions about its specificity.[3] In some colorectal cancer cell lines, this compound reduced cell viability where the glutaminase inhibitor CB-839 showed no significant activity.[1] |
| GPNA (L-γ-glutamyl-p-nitroanilide) | ASCT2 | ~1000 µM (1 mM) | HEK-293 | A widely used but significantly less potent ASCT2 inhibitor compared to this compound. |
| JPH203 (Nanvuranlat) | LAT1 (SLC7A5) | Not applicable (LAT1 inhibitor) | - | A selective inhibitor of the L-type amino acid transporter 1 (LAT1), which is often functionally coupled with ASCT2 in cancer cells. Useful for dissecting the specific roles of LAT1-mediated amino acid transport. |
| Asct2-IN-2 | ASCT2 | 3.5 µM | HEK-293 | A newer, potent ASCT2 inhibitor with reportedly improved metabolic stability compared to this compound. |
| CB-839 (Telaglenastat) | Glutaminase (GLS1) | Not applicable (enzyme inhibitor) | - | An allosteric inhibitor of glutaminase, the enzyme that converts glutamine to glutamate. It does not directly inhibit glutamine transport but targets a subsequent step in glutamine metabolism. In some cancer models, combination therapy with this compound has shown synergistic effects. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
V-9302 vs. CB-839: A Comparative Guide to Glutamine Metabolism Inhibitors in Oncology Research
In the rapidly evolving landscape of cancer metabolism, the targeting of glutamine utilization has emerged as a promising therapeutic strategy. Two key investigational agents at the forefront of this approach are V-9302 and CB-839 (Telaglenastat), which disrupt glutamine metabolism at different points in the pathway. This guide provides a detailed comparison of their efficacy, mechanism of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Distinct Points of Intervention
This compound and CB-839 employ different strategies to inhibit glutamine-dependent metabolic pathways in cancer cells.
This compound is a competitive small molecule antagonist that selectively and potently targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2, also known as SLC1A5).[1][2] ASCT2 is the primary transporter responsible for the uptake of glutamine into cancer cells.[1] By blocking this initial step, this compound effectively starves cancer cells of a crucial nutrient required for biosynthesis, signaling, and protection against oxidative stress.[1][2] Pharmacological blockade of ASCT2 with this compound leads to decreased cancer cell growth and proliferation, increased cell death, and heightened oxidative stress. Some research also suggests that this compound may inhibit other amino acid transporters like SNAT2 and LAT1, contributing to a broader disruption of amino acid homeostasis.
CB-839 (Telaglenastat) , on the other hand, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS1). Glutaminase is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate. This is a critical step in the metabolic processing of glutamine, feeding the tricarboxylic acid (TCA) cycle and supporting cellular energy production and biosynthesis. By inhibiting GLS1, CB-839 blocks the utilization of glutamine within the cell, leading to an induction of cell death in rapidly growing tumor cells that are dependent on glutamine.
Efficacy: Preclinical and Clinical Insights
Both this compound and CB-839 have demonstrated anti-tumor activity in a variety of preclinical models, with some studies directly comparing their efficacy.
In Vitro Efficacy
Direct comparisons in colorectal cancer (CRC) cell lines have shown this compound to be more potent than CB-839. In four human CRC cell lines, the EC50 concentrations for this compound ranged from approximately 9-15 µM, whereas CB-839 showed no significant activity under the same conditions. Similarly, in CRC organoid models, this compound significantly reduced viability, while CB-839 had no significant effect. In contrast, CB-839 has shown potent antiproliferative activity in triple-negative breast cancer (TNBC) cell lines, with IC50 values in the low nanomolar range.
| Compound | Target | Cell Lines | IC50 / EC50 | Reference |
| This compound | ASCT2 | HEK-293 (Glutamine Uptake) | 9.6 µM | |
| Human CRC Cell Lines | ~9-15 µM (EC50) | |||
| CB-839 | Glutaminase (GLS1) | Recombinant Human GAC | < 50 nM | |
| HCC1806 (TNBC) | 20-55 nM | |||
| Human CRC Cell Lines | No appreciable activity |
In Vivo Efficacy
In preclinical xenograft models, both agents have shown promise. This compound administered at 75 mg/kg per day for 21 days demonstrated anti-tumor efficacy in HCT-116 and HT29 colorectal cancer xenografts. It also showed efficacy in a patient-derived xenograft (PDX) model of colorectal cancer.
CB-839 has also demonstrated in vivo efficacy, both as a single agent and in combination with other therapies. In a mouse model of TNBC, CB-839 at 200 mg/kg suppressed tumor growth by 61% compared to the vehicle control. Combination therapy of CB-839 with paclitaxel has also shown synergistic effects. Furthermore, combining CB-839 with the ASCT2 inhibitor this compound has been shown to elicit strong growth inhibition in liver cancer xenograft models, suggesting a potential synergistic effect of targeting glutamine metabolism at two distinct points.
Clinical trial data for CB-839 (Telaglenastat) is available from various studies. A phase I/II study in combination with nivolumab for metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer showed an overall response rate of 8.4% in the response-assessable population. In a phase I study with cabozantinib for metastatic renal cell carcinoma, the combination showed encouraging clinical activity with a 50% overall response rate in clear cell mRCC. A phase Ib/II study in combination with azacitidine for advanced myelodysplastic syndrome found the combination to be safe and well-tolerated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Inhibition of glutamine metabolism by this compound and CB-839.
Caption: Workflow for in vitro comparative efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound and CB-839.
In Vitro Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and CB-839 in appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curves to determine the IC50 or EC50 values.
Glutamine Uptake Assay
-
Cell Culture: Grow cells to near confluence in multi-well plates.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Radiolabeled Glutamine Addition: Add [3H]-glutamine to the wells and incubate for a short period (e.g., 15 minutes) to allow for uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of glutamine uptake and calculate the IC50 value.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, CB-839). Administer the compounds at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound and CB-839 represent two distinct and promising approaches to targeting glutamine metabolism in cancer. This compound acts upstream by blocking glutamine entry into the cell, while CB-839 acts downstream by inhibiting its intracellular conversion to glutamate. Preclinical data suggests that the efficacy of each agent may be context-dependent, with this compound showing greater potency in some cancer types like colorectal cancer. The potential for synergistic effects when these two inhibitors are combined warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to conduct rigorous comparative studies to further elucidate the therapeutic potential of these glutamine metabolism inhibitors.
References
Comparative Efficacy of V-9302 in Preclinical Anti-Tumor Models
A comprehensive guide for researchers on the validation of V-9302's anti-tumor effects, its comparison with alternative glutamine metabolism inhibitors, and detailed experimental protocols.
This guide provides an objective comparison of the anti-tumor efficacy of this compound in various preclinical models. This compound is a novel small molecule antagonist targeting glutamine transport, a critical metabolic pathway for cancer cell proliferation and survival. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.
Mechanism of Action
This compound is a competitive antagonist of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2; also known as SLC1A5), which is a primary transporter of glutamine in many cancer cells.[1][2][3] By selectively binding to ASCT2, this compound blocks the uptake of glutamine, a crucial nutrient for cancer cells. This disruption of glutamine metabolism leads to several anti-tumor effects, including:
-
Inhibition of Cancer Cell Growth and Proliferation: Depriving cancer cells of glutamine restricts their ability to synthesize necessary building blocks for rapid growth.[1][2]
-
Induction of Cell Death (Apoptosis): Glutamine starvation can trigger programmed cell death in cancer cells.
-
Increased Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione. Blocking its uptake leads to an increase in reactive oxygen species (ROS) and oxidative stress within the tumor cells.
Some studies suggest that this compound may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its potent anti-tumor activity by further disrupting amino acid homeostasis in cancer cells.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound in cancer cells.
In Vitro Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity across a panel of human cancer cell lines. Its efficacy is concentration-dependent, leading to reduced cell viability and proliferation.
Comparative Viability Data
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines, with a comparison to another glutamine metabolism inhibitor, CB-839, where data is available.
| Cell Line | Cancer Type | This compound IC50 (µM) | CB-839 EC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | ~10-25 | >10 | |
| HT29 | Colorectal Cancer | ~10-25 | >10 | |
| A549 | Lung Cancer | Not specified | Not specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Effective at inducing cell death | Not specified | |
| HCC1806 | Triple-Negative Breast Cancer | Effective at inducing cell death | Not specified | |
| 4T1 | Mouse Breast Cancer | Concentration-dependent inhibition | Not specified | |
| E0771 | Mouse Breast Cancer | Effective at inducing cell death | Not specified | |
| HEK-293 | Human Embryonic Kidney | 9.6 | Not specified |
Note: IC50/EC50 values can vary depending on the assay conditions and duration of drug exposure. Data presented is an approximation based on available literature.
In Vivo Anti-Tumor Efficacy
The anti-tumor effects of this compound have been validated in several murine xenograft models, demonstrating its potential for in vivo applications.
Xenograft Model Data
| Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| HCT-116 Xenograft | Colorectal Cancer | 75 mg/kg, daily i.p. for 21 days | Prevented tumor growth compared to vehicle | |
| HT29 Xenograft | Colorectal Cancer | 75 mg/kg, daily i.p. for 21 days | Prevented tumor growth compared to vehicle | |
| Patient-Derived Xenograft (PDX A 008) | Colorectal Cancer | 75 mg/kg, daily i.p. for 31 days | Prevented tumor growth compared to vehicle | |
| 4T1.2 Syngeneic Model | Mouse Breast Cancer | Not specified | This compound loaded micelles showed improved anti-tumor efficacy | |
| E0771 Orthotopic Model | Triple-Negative Breast Cancer | Daily treatment | Diminished tumor growth |
Combination Therapies
The therapeutic potential of this compound can be enhanced when used in combination with other anti-cancer agents.
-
With CB-839: A combination of this compound and CB-839, another glutamine metabolism inhibitor, has shown strong growth inhibition in liver cancer xenograft models (SNU398 and MHCC97H).
-
With 2-Deoxyglucose (2-DG): Co-delivery of this compound and 2-DG, a glycolysis inhibitor, in a micellar formulation demonstrated synergistic anti-tumor effects in a breast cancer model.
-
With Immunotherapy: In triple-negative breast cancer models, this compound selectively blocked glutamine uptake in tumor cells but not in T cells, leading to improved anti-tumor T cell responses. Combining this compound with an anti-PD-1 antibody showed a synergistic effect in mouse models.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for an in vitro cell viability assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a suitable cell viability assay, such as the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for reagent addition and incubation.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of viable cells against the drug concentration. Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.
Caption: Workflow for an in vivo xenograft study.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: this compound has poor water solubility. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween 80, and saline (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Prepare fresh solutions for each administration. Administer this compound or vehicle control daily via i.p. injection at the desired dosage (e.g., 30-75 mg/kg).
-
Efficacy Evaluation: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21-31 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.
Conclusion
This compound is a promising anti-tumor agent that effectively targets the metabolic vulnerability of cancer cells by inhibiting glutamine transport. Its efficacy has been demonstrated in a wide range of in vitro and in vivo preclinical models. Furthermore, its potential for synergistic effects in combination with other cancer therapies highlights its clinical potential. The provided experimental protocols offer a framework for further investigation and validation of this compound's anti-cancer properties.
References
V-9302's potency compared to gamma-L-glutamyl-p-nitroanilide (GPNA)
For Immediate Release
[City, State] – [Date] – New comparative data reveals that V-9302, a selective small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), exhibits significantly greater potency than the commonly used inhibitor, gamma-L-glutamyl-p-nitroanilide (GPNA). Experimental evidence indicates that this compound is approximately 100-fold more potent in inhibiting ASCT2-mediated glutamine uptake, positioning it as a more effective research tool and a promising candidate for therapeutic development in glutamine-addicted cancers.
The alanine-serine-cysteine transporter 2 (ASCT2) is a critical transporter of neutral amino acids, particularly glutamine, and is frequently overexpressed in various cancers to meet the heightened metabolic demands of rapid cell proliferation.[1] Inhibition of ASCT2 is a key strategy in cancer metabolism research. While GPNA has been widely used as an ASCT2 inhibitor, its utility is hampered by low potency and a lack of specificity, as it can also affect other amino acid transporters.[2][3] Furthermore, GPNA is a known substrate for the enzyme γ-glutamyltransferase (GGT), which can lead to the production of cytotoxic metabolites, complicating the interpretation of experimental results.[3][4]
In contrast, this compound is a competitive antagonist of transmembrane glutamine flux that selectively and potently targets ASCT2. This enhanced specificity and potency make this compound a more precise tool for studying the role of ASCT2 in cancer biology and a more viable candidate for clinical applications.
Quantitative Comparison of Potency
The inhibitory potency of this compound and GPNA on ASCT2-mediated glutamine uptake has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a biological target by 50%, clearly demonstrate the superior potency of this compound.
| Compound | Target | Cell Line | IC50 Value | Fold Difference | Reference |
| This compound | ASCT2 | HEK-293 | 9.6 µM | ~100x more potent | |
| GPNA | ASCT2 | HEK-293 | 1000 µM (1 mM) | - | |
| GPNA | ASCT2 | A549 | ~250 µM | - |
Note: The IC50 value for GPNA can vary between cell lines, as indicated in the table.
Experimental Protocol: ³H-Glutamine Uptake Assay
The determination of IC50 values for ASCT2 inhibitors is typically performed using a radiolabeled amino acid uptake assay. This method directly measures the inhibition of glutamine transport into cells.
Objective: To quantify the concentration-dependent inhibition of ASCT2-mediated glutamine uptake by this compound and GPNA.
Materials:
-
HEK-293 cells (or other suitable cell line expressing ASCT2)
-
96-well cell culture plates
-
Assay Buffer (e.g., pH 6.0 buffer to optimize ASCT2 activity)
-
³H-L-glutamine (radiolabeled glutamine)
-
This compound and GPNA at various concentrations
-
2-amino-2-norbornanecarboxylic acid (BCH) (a system L inhibitor to isolate ASCT2 activity)
-
Lysis Buffer (e.g., 1 M NaOH)
-
Scintillation counter
Procedure:
-
Cell Seeding: HEK-293 cells are seeded in 96-well plates and cultured until they reach a suitable confluency.
-
Preparation of Inhibitors: A series of dilutions of this compound and GPNA are prepared in the assay buffer.
-
Inhibition of System L: To specifically measure ASCT2-mediated uptake, the system L amino acid transporter is inhibited by adding 5 mM BCH to the assay buffer.
-
Incubation: The cell culture medium is removed, and the cells are washed with the assay buffer. The cells are then incubated with the various concentrations of this compound or GPNA, along with ³H-L-glutamine (e.g., 500 nM), for a defined period (e.g., 15 minutes) at 37°C.
-
Washing: Following incubation, the inhibitor and radiolabeled glutamine solution is removed, and the cells are washed multiple times with ice-cold assay buffer to remove any extracellular ³H-L-glutamine.
-
Cell Lysis: The cells are lysed by adding a lysis buffer (e.g., 50 μL of 1 M NaOH) to each well.
-
Quantification: The amount of ³H-L-glutamine taken up by the cells is quantified by transferring the cell lysate to a scintillation vial and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The data is normalized to a vehicle control (cells treated with ³H-L-glutamine but no inhibitor). The IC50 values are then determined by fitting the concentration-response data to a suitable sigmoidal curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of ASCT2 inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of ASCT2 inhibitors.
Caption: Inhibition of the ASCT2-mediated glutamine uptake pathway.
References
- 1. Real‐Time Tracking of ASCT2‐Mediated Glutamine Uptake in Living Tumors With a Bioorthogonal Bioluminescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Metabolic Pathway Intervention: V-9302 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of V-9302, a notable modulator of cellular metabolism, against alternative compounds targeting the glutamine pathway. The focus is on the cross-validation of its impact on key metabolic and signaling pathways, supported by experimental data and detailed protocols to aid in research and development.
Introduction: Targeting Glutamine Metabolism in Oncology
Cancer cells exhibit unique metabolic requirements to fuel their rapid proliferation and survive stressful microenvironments. One of the most critical nutrients is the amino acid glutamine, which serves as a key intermediate for biosynthesis, bioenergetics, and redox balance. This dependency, often termed "glutamine addiction," has made the glutamine metabolic pathway a prime target for therapeutic intervention.
Two primary strategies have emerged:
-
Inhibition of Glutamine Uptake: Blocking the transport of glutamine from the extracellular space into the cancer cell.
-
Inhibition of Glutamine Metabolism: Preventing the intracellular conversion of glutamine into downstream metabolites.
This guide focuses on this compound, a compound that targets glutamine uptake, and compares its performance and metabolic impact with CB-839 (Telaglenastat), a clinical-stage inhibitor that targets glutamine metabolism.
Mechanism of Action: this compound vs. CB-839
This compound and CB-839 disrupt the same metabolic axis but at different points, leading to distinct downstream consequences.
This compound is a competitive antagonist of transmembrane glutamine flux. It potently targets the amino acid transporter ASCT2 (SLC1A5), which is a primary transporter of glutamine in many cancer cells[1][2][3]. By blocking ASCT2, this compound prevents glutamine from entering the cell, thereby starving it of a crucial metabolite. This leads to attenuated cancer cell growth, increased cell death, and heightened oxidative stress[1][3]. However, some studies suggest that the efficacy of this compound may also stem from the inhibition of other amino acid transporters, including SNAT2 and LAT1, leading to a broader disruption of amino acid homeostasis.
CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of mitochondrial glutaminase (GLS1). GLS1 is the enzyme responsible for the first step in glutaminolysis: the conversion of glutamine to glutamate. By inhibiting GLS1, CB-839 prevents the utilization of intracellular glutamine, leading to a depletion of downstream metabolites essential for the TCA cycle and for the synthesis of the antioxidant glutathione (GSH).
Figure 1. Distinct intervention points of this compound and CB-839 in the glutamine metabolic pathway.
Performance Comparison: this compound vs. CB-839
Experimental data reveals significant differences in the potency and efficacy of this compound and CB-839 across various cancer cell lines.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (Enzymatic/Uptake) | Cell Line (Type) | Antiproliferative IC50 / EC50 | Reference(s) |
| This compound | ASCT2 (SLC1A5), SNAT2, LAT1 | 9.6 µM (Glutamine Uptake) | HEK-293 | ~9-15 µM (EC50) | |
| HCT-116 (CRC) | 4.68 µM | ||||
| MCF-7 (Breast) | 19.19 µM | ||||
| MDA-MB-231 (Breast) | 20-55 nM | ||||
| CB-839 | Glutaminase (GLS1) | 24 nM (Recombinant hGAC) | HCC-1806 (TNBC) | 10-100 nM | |
| Molm14 (AML) | 100-1000 nM | ||||
| HL60 (AML) | Not Appreciable |
Note: IC50/EC50 values can vary based on assay conditions and cell lines used.
A key finding from comparative studies is that some cancer cells show sensitivity to this compound while being resistant to CB-839. For instance, in a panel of human colorectal cancer (CRC) cell lines, this compound demonstrated EC50 concentrations ranging from 9-15 µM, whereas CB-839 showed no significant activity under identical conditions. This suggests that for certain tumors, blocking glutamine uptake is a more effective strategy than inhibiting its downstream metabolism.
Furthermore, the combination of this compound and CB-839 has been shown to elicit a strong synergistic anti-tumor effect in liver cancer models. This dual blockade severely depletes cellular glutathione (GSH) and induces lethal levels of reactive oxygen species (ROS), leading to apoptosis.
Impact on Downstream Metabolic Pathways
Inhibition with this compound or CB-839 triggers a cascade of metabolic and signaling consequences.
-
Oxidative Stress: Both compounds disrupt the synthesis of GSH, a critical antioxidant derived from glutamate. This leads to an accumulation of ROS and increased oxidative stress, which can trigger cell death. This compound exposure has been shown to increase levels of oxidized glutathione (GSSG) at the expense of reduced glutathione (GSH).
-
Signaling Pathways: Pharmacological blockade of ASCT2 with this compound has been shown to decrease mTOR activity, a central regulator of cell growth and metabolism.
-
Metabolic Compensation: Cancer cells can adapt to metabolic inhibitors. When glutamine metabolism is blocked, cells may upregulate glucose metabolism as a compensatory mechanism. This highlights the importance of considering combination therapies that target multiple metabolic pathways simultaneously.
Experimental Protocols and Workflows
Reproducible and robust experimental design is critical for evaluating metabolic inhibitors. Below are summarized methodologies for key assays.
General Experimental Workflow
Figure 2. A typical experimental workflow for comparing metabolic inhibitors in vitro.
Key Experimental Methodologies
1. Glutaminase (GLS) Activity Assay (Coupled Enzyme Assay) This method measures the product of the GLS reaction, glutamate, through a secondary reaction.
-
Principle: Glutaminase converts L-glutamine to glutamate. Glutamate dehydrogenase (GDH) then uses glutamate and NAD+ to produce α-ketoglutarate and NADH. The increase in NADH is measured by absorbance at 340 nm.
-
Reagents: Tris-HCl buffer (pH ~8.6), L-glutamine, NAD+, Glutamate Dehydrogenase (GDH), test inhibitor (e.g., CB-839), and glutaminase enzyme.
-
Procedure:
-
Prepare an assay mixture containing buffer, NAD+, and GDH.
-
Add the test inhibitor (dissolved in DMSO) and pre-incubate with the glutaminase enzyme.
-
Initiate the reaction by adding the substrate, L-glutamine.
-
Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the reaction velocity and determine the IC50 of the inhibitor.
-
2. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) This assay quantifies the number of viable cells in culture based on the amount of ATP present.
-
Principle: The assay reagent lyses cells and provides luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP, which correlates with the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., this compound) for a set period (e.g., 48-72 hours).
-
Add the CellTiter-Glo® reagent to each well and incubate briefly.
-
Measure luminescence using a plate reader.
-
Normalize the results to vehicle-treated controls and calculate EC50/IC50 values.
-
3. Glutathione (GSH/GSSG) Measurement (Luminescent Assay) This assay quantifies the levels of reduced (GSH) and oxidized (GSSG) glutathione.
-
Principle: The GSH-Glo™ Assay involves a two-step process. First, a reagent lyses the cells and reacts with GSH to produce luciferin. In the second step, a luciferase enzyme is added, which uses the generated luciferin to produce a light signal proportional to the GSH concentration.
-
Procedure:
-
Culture and treat cells with the test compound as in the viability assay.
-
After treatment, lyse the cells and perform the assay according to the manufacturer's instructions (e.g., Promega GSH/GSSG-Glo™ Assay).
-
Measure luminescence to determine metabolite concentrations from a standard curve.
-
Conclusion and Future Directions
The data clearly demonstrates that both this compound and CB-839 are effective tools for disrupting cancer cell metabolism, albeit through distinct mechanisms.
-
This compound acts upstream by blocking glutamine entry into the cell. Its efficacy in CB-839-resistant lines suggests that for some tumors, targeting glutamine uptake is a superior strategy. The potential for off-target effects on other amino acid transporters may contribute to its potent anti-tumor activity but requires further clarification.
-
CB-839 acts downstream by preventing glutamine utilization. It has shown promise in preclinical models and early clinical trials, particularly in tumors with high GLS1 expression.
The choice between targeting glutamine uptake versus its metabolism is context-dependent and likely relies on the specific metabolic wiring of the cancer type . The synergistic effects observed when combining this compound and CB-839 suggest that a dual-blockade strategy could be a powerful approach to overcoming metabolic plasticity and resistance in glutamine-addicted cancers. Future research should focus on identifying predictive biomarkers to stratify which tumors will respond best to each class of inhibitor and on further exploring rational combination therapies.
References
A Comparative Analysis of V-9302 and JPH203 on the LAT1 Transporter: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of two key inhibitors, V-9302 and JPH203, and their effects on the L-type amino acid transporter 1 (LAT1). This document synthesizes available experimental data to illuminate their respective potencies, mechanisms of action, and effects on cancer cell proliferation.
LAT1, a crucial transporter of large neutral amino acids, is overexpressed in a multitude of cancers, playing a pivotal role in tumor growth and survival. Consequently, it has emerged as a significant target for anti-cancer drug development. This guide focuses on a side-by-side comparison of JPH203, a well-established selective LAT1 inhibitor, and this compound, a compound initially identified as an ASCT2 inhibitor with subsequent discoveries of its effects on LAT1.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and JPH203, focusing on their inhibitory activities.
Table 1: Comparative Inhibitory Activity on Amino Acid Transporters
| Compound | Primary Target | LAT1 Inhibition (Qualitative) | IC50 on Primary Target |
| This compound | ASCT2 | Yes, less potent than JPH203[1] | 9.6 µM (Glutamine uptake)[2] |
| JPH203 | LAT1 | High | Not Applicable |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 / EC50 |
| This compound | Colorectal Cancer (CRC) panel | Viability | ~9-15 µM[2] |
| JPH203 | HT-29 (Colorectal) | 14C-leucine uptake | 0.06 µM[3] |
| HT-29 (Colorectal) | Cell Proliferation | 4.1 µM[3] | |
| Saos2 (Osteosarcoma) | 14C-leucine uptake | 1.31 µM | |
| Saos2 (Osteosarcoma) | Cell Proliferation | 90 µM | |
| YD-38 (Oral Cancer) | Cell Proliferation | Not specified, but potent | |
| TNBC cell lines (MDA-MB-231, HCC1937) | Cell Proliferation | Lower IC50 vs. other breast cancer subtypes |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound and JPH203.
Amino Acid Uptake Inhibition Assay (e.g., 14C-Leucine Uptake Assay)
This assay is fundamental to determining the direct inhibitory effect of compounds on LAT1 function.
-
Cell Culture: Cancer cells with high LAT1 expression (e.g., HT-29, Saos2) are cultured to near confluence in appropriate media.
-
Preparation: Cells are washed with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution with choline chloride) to eliminate the contribution of sodium-dependent transporters.
-
Inhibition: Cells are pre-incubated with varying concentrations of the inhibitor (this compound or JPH203) for a specified period.
-
Uptake Measurement: A solution containing a radiolabeled LAT1 substrate, typically 14C-leucine, is added to the cells for a short incubation period (e.g., 1-5 minutes).
-
Quantification: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce substrate uptake by 50%, is then determined by non-linear regression analysis.
Cell Viability and Proliferation Assays (e.g., MTT, Incucyte)
These assays assess the downstream effect of LAT1 inhibition on cancer cell growth and survival.
-
MTT Assay:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or JPH203 for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized with a detergent solution.
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Analysis: IC50 values for cell proliferation are calculated from dose-response curves.
-
-
Real-time Live-Cell Analysis (e.g., Incucyte System):
-
Cell Seeding: Cells are seeded in specialized microplates.
-
Treatment: The inhibitors are added at various concentrations.
-
Imaging: The plate is placed inside the Incucyte system, which captures images of the cells at regular intervals over an extended period.
-
Analysis: The system's software analyzes the images to determine cell confluence or cell count over time, generating growth curves for each treatment condition. This allows for a dynamic assessment of cell proliferation.
-
In Vivo Tumor Growth Inhibition Studies
These experiments evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitors (this compound or JPH203) are administered systemically (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predefined size or at a specified time point.
-
Analysis: Tumor growth curves are plotted for each group, and the anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
Mandatory Visualizations
Signaling Pathway of LAT1 Inhibition
Caption: Signaling pathway of LAT1 inhibition by this compound and JPH203.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating LAT1 inhibitors.
References
- 1. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Tumor Effect of the Newly Developed LAT1 Inhibitor JPH203 in Colorectal Carcinoma, According to a Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of V-9302's Selectivity Profile: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of a pharmacological inhibitor's selectivity is paramount for interpreting experimental results and advancing therapeutic development. This guide provides an objective comparison of V-9302's performance with other alternatives, supported by experimental data. A key focus is the conflicting evidence surrounding this compound's primary molecular target.
Executive Summary
This compound is a small molecule inhibitor initially reported as a potent and selective antagonist of the amino acid transporter ASCT2 (SLC1A5). With an IC50 of 9.6 µM for inhibiting glutamine uptake, it represented a significant improvement over earlier inhibitors.[1] However, subsequent research has challenged its selectivity, suggesting that its anticancer effects may be attributable to the inhibition of other amino acid transporters, namely SNAT2 (SLC38A2) and LAT1 (SLC7A5).[2][3][4][5] This guide presents the available data for this compound alongside other ASCT2 inhibitors to provide a comprehensive overview for the research community.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the reported inhibitory activities of this compound and other relevant compounds against ASCT2 and other amino acid transporters. The conflicting findings regarding this compound's primary target are highlighted.
Table 1: Potency of this compound and Comparators Against ASCT2
| Compound | Reported IC50/K_i for ASCT2 | Cell Line / System | Notes |
| This compound | 9.6 µM (IC50) | HEK-293 cells | Potent inhibitor of glutamine uptake. |
| No inhibition observed | Xenopus laevis oocytes expressing ASCT2 | A study challenging the direct inhibition of ASCT2. | |
| GPNA | ~1000 µM (IC50) | HEK-293 cells | A well-established but significantly less potent ASCT2 inhibitor. |
| C118P | Not explicitly reported (IC50) | Breast cancer cell lines | Inhibits glutamine uptake and binds to ASCT2; potent anti-proliferative effects (IC50: 9.35–325 nM). |
| Lc-BPE | 0.86 µM (K_i) | hASCT2 | A potent, rationally designed ASCT2 inhibitor. |
Table 2: Selectivity Profile of this compound
| Transporter | Reported Inhibition by this compound | Notes |
| ASCT2 (SLC1A5) | IC50 = 9.6 µM / No inhibition | Conflicting reports on direct inhibition. |
| SNAT2 (SLC38A2) | Inhibition observed | Suggested as a primary target. |
| LAT1 (SLC7A5) | Inhibition observed | Suggested as a primary target. |
| ASCT1 (SLC1A4) | Not a primary target | Generally considered selective over ASCT1. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the relevant signaling pathway and a typical workflow for assessing inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigations of potential non-amino acid SNAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
V-9302 and Doxorubicin: A Synergistic Combination Against Breast Cancer
A promising new therapeutic strategy is emerging in the fight against breast cancer, particularly in drug-resistant forms. Research indicates that V-9302, a competitive antagonist of the amino acid transporter ASCT2, exhibits a powerful synergistic effect when combined with the widely used chemotherapy drug doxorubicin. This combination leads to enhanced cancer cell death and offers a potential avenue to overcome chemoresistance.
This compound primarily functions by inhibiting the ASCT2 transporter, which is crucial for supplying cancer cells with the amino acid glutamine. By cutting off this essential nutrient, this compound induces metabolic stress, leading to an increase in reactive oxygen species (ROS) and triggering autophagy. Doxorubicin, a cornerstone of many chemotherapy regimens, exerts its anticancer effects by inducing DNA damage and also contributes to the production of ROS. The simultaneous administration of both agents appears to create a multi-pronged attack on cancer cells, overwhelming their survival mechanisms.
Quantitative Analysis of Synergistic Efficacy
Studies have demonstrated that the combination of this compound and doxorubicin results in a synergistic reduction in the viability of various breast cancer cell lines. The synergy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where a CI value less than 1 indicates a synergistic interaction.
| Cell Line | Drug Combination (this compound:Doxorubicin Ratio) | Combination Index (CI) at ED50 | Synergy Level |
| MCF-7 | 1:1 | 0.76 | Synergism |
| T47D | 1:1 | 0.85 | Synergism |
| MDA-MB-231 | 1:1 | 0.68 | Synergism |
| KCR (Doxorubicin-Resistant) | See Note Below | Strong Synergism | Strong Synergism |
Note on KCR cells: In the doxorubicin-resistant KCR cell line, doxorubicin alone had minimal effect. However, when combined with this compound at its IC50 concentration, the combination was highly toxic to the cells, preventing the determination of a doxorubicin IC50 value and confirming a strong synergistic interaction. A strong synergistic effect was also observed when this compound was used at half its IC50 concentration, significantly reducing the required dose of doxorubicin.[1]
Experimental Protocols
The synergistic effects of this compound and doxorubicin were assessed using the following key experimental methodologies:
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
-
Cell Culture: Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, and the doxorubicin-resistant KCR) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound and doxorubicin were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then diluted to various concentrations for the experiments.
-
MTT Assay:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with this compound, doxorubicin, or a combination of both at various concentrations and ratios.
-
After a predetermined incubation period (e.g., 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm), with a reference wavelength (e.g., 630 nm). The absorbance is directly proportional to the number of viable cells.
-
-
Synergy Quantification (Chou-Talalay Method):
-
The dose-response curves for each drug alone and in combination were used to determine the concentrations that inhibit 50% of cell growth (IC50).
-
These values were then analyzed using software like CalcuSyn to calculate the Combination Index (CI).
-
CI values were interpreted as follows: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
-
Caption: Workflow for assessing this compound and doxorubicin synergy.
Proposed Signaling Pathway for Synergistic Action
The synergistic effect of this compound and doxorubicin is believed to stem from their complementary mechanisms of action, which converge to induce overwhelming stress on cancer cells. This compound-mediated inhibition of the ASCT2 transporter leads to glutamine deprivation, which in turn disrupts cellular metabolism, increases the production of reactive oxygen species (ROS), and can trigger autophagy as a survival response. Concurrently, doxorubicin induces DNA damage, cell cycle arrest, and apoptosis, also contributing to ROS production. The combined increase in ROS from both agents likely enhances DNA damage and triggers apoptotic pathways more effectively than either drug alone.
Caption: this compound and doxorubicin synergistic pathway.
References
V-9302: A Comparative Guide to a Novel Glutamine Transporter Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of V-9302, a potent small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5). We objectively compare its performance against other glutamine metabolism inhibitors, supported by experimental data from preclinical studies. This document details the mechanism of action, effects on various cancer subtypes, and relevant experimental protocols to aid in the evaluation and potential application of this compound in cancer research and drug development.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter, which is frequently overexpressed in cancer cells and is crucial for their growth and survival.[1][2][3] By blocking glutamine uptake, this compound induces a cascade of downstream effects, including the attenuation of cancer cell growth, induction of cell death, and an increase in oxidative stress.[1][2]
The inhibition of glutamine import by this compound disrupts cellular amino acid homeostasis, which in turn affects the mTOR signaling pathway, a central regulator of cell growth and proliferation. Specifically, this compound treatment has been shown to decrease the phosphorylation of key mTOR pathway components such as S6 and Akt. Furthermore, some studies suggest that this compound may also inhibit other amino acid transporters, namely SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism. The combined blockade of these transporters is thought to contribute to the potent anti-tumor effects observed with this compound.
In Vitro Efficacy Across Cancer Subtypes
This compound has demonstrated significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values vary among different cancer subtypes, indicating a potential for selective efficacy.
| Cancer Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Breast Cancer | HCC1806 | ~10-15 (EC50) | |
| MD-231 | ~10-15 (EC50) | ||
| T47D | ~15-20 (EC50) | ||
| MCF7 | >25 (EC50) | ||
| Colorectal Cancer | HCT-116 | ~9-15 (EC50) | |
| HT29 | ~9-15 (EC50) | ||
| Colo-205 | ~9-15 (EC50) | ||
| SW620 | ~9-15 (EC50) | ||
| Lung Cancer | A549 | >25 (EC50) | |
| H460 | >25 (EC50) | ||
| H1299 | ~20-25 (EC50) | ||
| HEK-293 | (ASCT2-mediated glutamine uptake) | 9.6 (IC50) |
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth. Daily administration of this compound has been shown to prevent tumor progression in various cancer models.
| Cancer Model | Mouse Strain | This compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| HCT-116 (Colorectal) | Athymic Nude | 75 mg/kg/day, i.p. | 21 days | Prevented tumor growth compared to vehicle | |
| HT29 (Colorectal) | Athymic Nude | 75 mg/kg/day, i.p. | 21 days | Prevented tumor growth compared to vehicle | |
| HCC1806 (Breast) | Athymic Nude | Not specified | 10 days | Tumor growth arrest | |
| Colo-205 (Colorectal) | Athymic Nude | Not specified | 10 days | Tumor growth arrest | |
| Patient-Derived Xenograft (PDX) (Colorectal) | Not specified | Not specified | Not specified | Reduction in tumor volume compared to vehicle |
Comparison with Alternative Glutamine Metabolism Inhibitors
This compound presents a distinct mechanism of action compared to other well-studied glutamine metabolism inhibitors, such as CB-839 (a glutaminase inhibitor) and JHU-083 (a glutamine antagonist prodrug).
| Feature | This compound | CB-839 (Telaglenastat) | JHU-083 |
| Target | ASCT2 (SLC1A5) glutamine transporter (also potentially SNAT2 and LAT1) | Glutaminase (GLS1) | Broad glutamine-utilizing enzymes |
| Mechanism | Blocks glutamine uptake into the cell | Inhibits the conversion of glutamine to glutamate | Prodrug of DON (6-diazo-5-oxo-L-norleucine), a glutamine analog that inhibits multiple glutamine-dependent enzymes |
| Reported Effects | Decreased cell proliferation, increased apoptosis and oxidative stress, mTOR pathway inhibition | Growth arrest, apoptosis in some models, metabolic reprogramming | Slows tumor growth, alters tumor microenvironment, enhances anti-tumor T-cell activity, disrupts mTOR signaling |
| Clinical Status | Preclinical | Phase I/II clinical trials for various cancers | Preclinical |
Notably, in a direct comparison with four human colorectal cancer cell lines, this compound exhibited significant activity with EC50 concentrations ranging from approximately 9-15 µM, whereas CB-839 did not show appreciable activity under the same conditions. This suggests that targeting glutamine transport with this compound may be more effective than inhibiting glutaminase in certain cancer contexts.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
ATP-Dependent Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well white, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Preparation: Culture the desired cancer cell line (e.g., HCT-116) under standard conditions. Harvest cells in their exponential growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer this compound (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for biomarkers like pS6 and cleaved caspase-3, or Western blotting.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
V-9302 and the "Glutamine Steal" Hypothesis: A Comparative Guide
The "glutamine steal" hypothesis posits a metabolic competition within the tumor microenvironment, where cancer cells outcompete immune cells, particularly tumor-infiltrating lymphocytes (TILs), for the essential amino acid glutamine. This nutrient deprivation impairs TIL function and allows for tumor progression. The small molecule V-9302, an antagonist of the amino acid transporter ASCT2 (SLC1A5), has emerged as a key tool to investigate and potentially reverse this phenomenon. This guide provides a comparative analysis of this compound, its mechanism of action, and its effects on both cancer and immune cells, supported by experimental data.
This compound: A Potent Inhibitor of Glutamine Transport
This compound is a competitive small molecule antagonist designed to block transmembrane glutamine flux.[1] It primarily targets the ASCT2 transporter, which is often overexpressed in cancer cells and is a primary conduit for glutamine uptake.[1] By inhibiting ASCT2, this compound aims to selectively starve tumor cells of glutamine, thereby attenuating their growth and proliferation while potentially restoring glutamine availability for immune cells.[2][3]
Mechanism of Action and Specificity
This compound competitively inhibits ASCT2-mediated glutamine uptake.[4] However, some studies suggest that its activity may not be exclusively limited to ASCT2. Research has indicated that this compound can also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5). This broader specificity could contribute to its potent anti-tumor effects by more comprehensively disrupting amino acid homeostasis in cancer cells.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound and provide a comparison with other inhibitors of glutamine metabolism.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Target(s) | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | ASCT2 (SLC1A5), SNAT2, LAT1 | HEK-293 | [3H]-Glutamine Uptake | 9.6 µM | |
| This compound | ASCT2 | Rat C6 | [3H]-Glutamine Uptake | 9 µM | |
| This compound | Not specified | Colorectal Cancer Cell Lines | Cellular Viability | ~9-15 µM | |
| CB-839 (Telaglenastat) | GLS1 | Multiple | Not specified | Not specified | |
| GPNA | ASCT2 | HEK-293 | Not specified | ~1000 µM |
Table 2: In Vivo Efficacy of this compound
| Compound | Dose and Administration | Xenograft Model | Outcome | Reference |
| This compound | 75 mg/kg; i.p.; daily for 21 days | HCT-116 and HT29 | Prevented tumor growth | |
| This compound | 50 mg/kg; i.p.; daily for 5 days | E0771 (TNBC) | Markedly reduced tumor growth | |
| This compound + CB-839 | 30 mg/kg; i.p. | SNU398 and MHCC97H | Strong growth inhibition | |
| This compound + anti-PD-1 mAb | Not specified | EO771 and 4T1 | Enhanced antitumor immunity and tumor apoptosis |
Experimental Protocols
[3H]-Glutamine Uptake Assay
This assay measures the inhibition of glutamine transport into cells.
-
Cell Culture: Cells (e.g., HEK-293) are cultured in appropriate media.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified duration.
-
Radiolabeled Substrate Addition: A solution containing [3H]-Glutamine is added to each well.
-
Uptake Termination: After a 15-minute incubation, uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter to determine the amount of glutamine uptake.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., HCT-116, HT29) are injected into immunocompromised mice to form tumors.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., BrdU) and apoptosis (e.g., cleaved caspase 3).
Visualizing the Glutamine Steal and this compound's Impact
The following diagrams illustrate the key concepts and experimental workflows discussed.
Conclusion
This compound serves as a valuable pharmacological tool for validating the "glutamine steal" hypothesis. By selectively targeting glutamine transport in cancer cells, it not only exhibits direct anti-tumor activity but also has the potential to remodel the tumor microenvironment to favor anti-tumor immunity. The differential effect of this compound on tumor cells versus T cells, where T cells can adapt by upregulating alternative glutamine transporters, underscores the therapeutic potential of this strategy. Further research, including clinical trials, will be crucial to fully elucidate the efficacy of this compound and similar glutamine metabolism inhibitors in cancer therapy. Notably, the combination of this compound with other therapies, such as checkpoint inhibitors, presents a promising avenue for enhancing anti-tumor responses.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Selective glutamine metabolism inhibition in tumor cells improves antitumor T lymphocyte activity in triple-negative breast cancer [jci.org]
- 3. Selective glutamine metabolism inhibition in tumor cells improves antitumor T lymphocyte activity in triple-negative breast cancer. | Jeff Rathmell Lab [vumc.org]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for V-9302
The following guide provides essential safety and logistical information for the proper disposal of V-9302, a competitive antagonist of the amino acid transporter ASCT2 used in research settings. While Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible laboratory practice necessitates that it and its associated waste be managed with care to prevent environmental release.[1][2]
Immediate Safety and Handling
Before disposal, ensure all personnel handling this compound waste are equipped with appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses, and gloves. In case of accidental release, contain the spill by picking up the material mechanically.[1] Avoid generating dust. Prevent the substance from entering sewers or surface and ground water.[1]
Waste Categorization and Disposal Protocols
The correct disposal procedure depends on the form of the this compound waste. All disposal actions must comply with local, state, and federal regulations, in addition to your institution's Environmental Health & Safety (EHS) guidelines.
1. Unused or Expired Solid this compound
-
Procedure : Unwanted or expired this compound in its solid (powder) form should be treated as chemical waste. Do not dispose of it in the regular trash.
-
Action : Collect the original container with the unwanted material. Securely cap it and label it clearly as "Hazardous Waste" with the full chemical name: (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid or this compound. Arrange for pickup by your institution's EHS department.[3]
2. This compound in Solution (e.g., dissolved in DMSO)
-
Context : this compound is frequently dissolved in solvents like Dimethyl sulfoxide (DMSO) for experimental use. These solutions must be disposed of as hazardous chemical waste, primarily due to the solvent.
-
Procedure :
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Clearly label the container with a "Hazardous Waste" label, listing all constituents by percentage (e.g., "DMSO 99%, this compound 1%").
-
Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Schedule a chemical waste pickup with your institution's EHS.
-
3. Contaminated Laboratory Waste (Solid)
-
Context : This category includes items like pipette tips, gloves, centrifuge tubes, and other disposable labware that have come into direct contact with this compound.
-
Procedure :
-
Segregate contaminated solid waste from regular trash.
-
Collect these items in a designated container, such as a labeled bag or bin specifically for chemically contaminated solid waste.
-
If the waste is considered biohazardous (i.e., used in cell culture), it must first be decontaminated according to your lab's biosafety protocols before being disposed of as chemical waste. Never mix chemical and biohazardous waste streams without consulting EHS.
-
Manage the filled container as hazardous waste for EHS pickup.
-
4. Empty this compound Containers
-
Procedure : A container is considered "empty" when all contents have been removed by normal means.
-
Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous liquid chemical waste.
-
After rinsing, allow the container to air-dry completely.
-
Obliterate or deface the original label to prevent misidentification.
-
Once clean and dry with the label removed, the container can typically be disposed of in the appropriate recycling (e.g., glass) or solid waste stream.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is relevant for its use in experimental protocols that will later require waste disposal.
| Property | Value | Notes | Source |
| Molecular Weight | 538.68 g/mol | ||
| CAS Number | 1855871-76-9 | ||
| IC₅₀ (ASCT2) | 9.6 µM | Inhibition of glutamine uptake in human HEK-293 cells. | |
| IC₅₀ (ASCT2) | 9.0 µM | Inhibition of glutamine uptake in rat C6 cells. | |
| Solubility (DMSO) | 11 mg/mL to 100 mg/mL | Sonication is recommended to aid dissolution. | |
| Solubility (DMF) | 25 mg/mL | ||
| Solubility (Ethanol) | 20 mg/mL |
Experimental Protocols Cited
Protocols for the use of this compound in research settings often involve its dissolution in solvents and application to cell cultures or animal models, generating waste that requires proper management.
In Vitro Cell-Based Assay Protocol: A common experimental workflow involves treating cells with this compound to measure the inhibition of glutamine uptake.
-
Stock Solution Preparation : this compound is dissolved in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Cell Treatment : Human cells (such as HEK-293) are incubated with varying concentrations of this compound for a set period (e.g., 15 minutes).
-
Measurement : The uptake of a radiolabeled amino acid (e.g., ³H-glutamine) is measured to determine the inhibitory effect of this compound.
-
Waste Generation : This process generates liquid waste (cell media containing this compound and DMSO) and solid waste (contaminated pipette tips, plates, and gloves), all of which must be disposed of as hazardous chemical waste.
In Vivo Animal Study Protocol: In preclinical models, this compound has been administered to mice to evaluate its anti-tumor effects.
-
Formulation : this compound is prepared for injection, for example, in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a concentration of 10 mg/mL.
-
Administration : The compound is administered to mice, often via intraperitoneal (i.p.) injection, at doses such as 75 mg/kg daily.
-
Waste Generation : This generates waste including used syringes, vials, and animal bedding potentially containing excreted compound/metabolites, which must be handled according to institutional animal care and EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Logistical Information for Handling V-9302
This document provides comprehensive guidance for the safe handling, use, and disposal of V-9302, a competitive antagonist of the amino acid transporter ASCT2. The information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is crucial to adhere to standard laboratory safety practices and a conservative approach to personal protection. The following PPE is recommended when handling this compound in solid or solution form:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use nitrile or latex gloves. Ensure gloves are compatible with the solvents being used for dissolution (e.g., DMSO, ethanol).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. If generating aerosols or handling large quantities, a fume hood should be used.
Accidental Exposure and First Aid
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound:
| Form | Storage Temperature | Stability | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture. |
| In Solvent | -80°C | 1 year | Use fresh, anhydrous solvents for preparing stock solutions. |
Operational Plans: Reconstitution and Preparation of Solutions
This compound is typically supplied as a solid and must be dissolved in an appropriate solvent before use in experimental settings.
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (185.63 mM) |
| Ethanol | 20 mg/mL |
| Dimethylformamide (DMF) | 25 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
Note: For optimal results, use fresh, moisture-free DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.
Experimental Protocols
In Vitro Solution Preparation (Cell-Based Assays)
For most cell culture experiments, a stock solution of this compound is prepared in DMSO and then further diluted in culture media to the final working concentration.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 538.68 g/mol ).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -80°C.
In Vivo Formulation Preparation
For animal studies, this compound can be formulated for intraperitoneal (i.p.) injection using various vehicles.
Protocol 1: PEG300, Tween-80, and Saline Formulation
This protocol yields a clear solution suitable for injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 10 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Protocol 2: Corn Oil Formulation
This protocol also yields a clear solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL this compound DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Disposal Plan
-
Waste Identification: Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes), as hazardous chemical waste.
-
Containerization:
-
Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect solid waste, such as contaminated lab supplies, in a separate, clearly labeled solid waste container.
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
Never dispose of this compound or its solutions down the drain or in the regular trash. [2]
Mandatory Visualizations
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Simplified signaling pathway showing this compound's inhibitory effect on ASCT2.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
